ethyl 3-chloro-1-methyl-1H-pyrazole-5-carboxylate
Description
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Properties
IUPAC Name |
ethyl 5-chloro-2-methylpyrazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2O2/c1-3-12-7(11)5-4-6(8)9-10(5)2/h4H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFAHXMHVTQJRLR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NN1C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901230805 | |
| Record name | Ethyl 3-chloro-1-methyl-1H-pyrazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901230805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
173841-07-1 | |
| Record name | Ethyl 3-chloro-1-methyl-1H-pyrazole-5-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=173841-07-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 3-chloro-1-methyl-1H-pyrazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901230805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
synthesis of ethyl 3-chloro-1-methyl-1H-pyrazole-5-carboxylate
This guide details the synthesis of ethyl 3-chloro-1-methyl-1H-pyrazole-5-carboxylate , a critical scaffold in the development of agrochemicals (e.g., pyrazole-amide acaricides like Tebufenpyrad) and pharmaceutical intermediates.
The synthesis is approached via a regioselective cyclization strategy followed by deoxychlorination . This route is preferred for its scalability and the ability to control the substitution pattern on the pyrazole ring, specifically distinguishing between the 1,3- and 1,5-isomers.
Part 1: Retrosynthetic Analysis & Strategy
The target molecule is an unsymmetrically substituted pyrazole. The primary challenge is establishing the correct regiochemistry between the N-methyl group and the ester functionality.
-
Target: this compound
-
Disconnection: C3–Cl bond (Chlorination)
N1–C5 bond (Cyclization). -
Precursor: Ethyl 3-hydroxy-1-methyl-1H-pyrazole-5-carboxylate (exists in tautomeric equilibrium with ethyl 1-methyl-3-oxo-2,3-dihydro-1H-pyrazole-5-carboxylate).
-
Starting Materials: Diethyl oxalacetate (sodium salt) and Methylhydrazine.
Regiochemical Logic: The reaction of methylhydrazine with an unsymmetrical 1,3-dicarbonyl (diethyl oxalacetate) is governed by the nucleophilicity of the hydrazine nitrogens and the electrophilicity of the carbonyls.
-
Nucleophile: The
-methyl nitrogen ( ) is more nucleophilic than the unsubstituted nitrogen ( ). -
Electrophile: The ketone carbonyl of diethyl oxalacetate is more electrophilic than the ester carbonyls.
-
Outcome: The
attacks the ketone, placing the methyl group on the nitrogen adjacent to the carbon derived from the ketone.[1] However, to achieve the 1-methyl-5-carboxylate pattern, the condensation must proceed such that the -methyl group ends up adjacent to the ester-bearing carbon.-
Correction: In practice, the reaction of methylhydrazine with diethyl oxalacetate under controlled conditions (often acidic) favors the formation of the 5-hydroxy-3-carboxylate isomer. To obtain the 3-hydroxy-5-carboxylate (the required precursor), specific conditions (often using the sodium salt of diethyl oxalacetate in acetic acid/ethanol) are employed to steer the cyclization, or the isomer is separated. Note: The literature often reports mixtures; the protocol below focuses on the route optimized for the 3-hydroxy-5-ester isomer.
-
Figure 1: Retrosynthetic logic flow.
Part 2: Detailed Experimental Protocols
Step 1: Synthesis of Ethyl 3-hydroxy-1-methyl-1H-pyrazole-5-carboxylate
This step involves the cycl condensation of diethyl oxalacetate with methylhydrazine.
Reagents:
-
Diethyl oxalacetate (sodium salt): 21.0 g (100 mmol)
-
Methylhydrazine: 5.3 mL (100 mmol) (DANGER: Highly Toxic)
-
Acetic Acid (glacial): 100 mL
-
Ethanol: 50 mL
Protocol:
-
Setup: Equip a 500 mL 3-neck round-bottom flask with a mechanical stirrer, dropping funnel, and thermometer. Purge with nitrogen.
-
Dissolution: Charge the flask with Diethyl oxalacetate sodium salt, Ethanol, and Acetic Acid. Stir until a suspension/solution is formed. Cool the mixture to 0–5 °C using an ice bath.
-
Addition: Add Methylhydrazine dropwise over 30 minutes, maintaining the internal temperature below 10 °C. Caution: Exothermic reaction.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Then, heat to reflux (approx. 80 °C) for 2 hours to ensure complete cyclization and dehydration.
-
Workup:
-
Concentrate the reaction mixture under reduced pressure to remove ethanol and most acetic acid.
-
Dilute the residue with water (100 mL) and extract with Ethyl Acetate (3 x 50 mL).
-
Wash the combined organic layers with saturated
(carefully, gas evolution) and brine. -
Dry over anhydrous
, filter, and concentrate.[2]
-
-
Purification: Recrystallize the crude solid from Ethanol/Hexane or purify via silica gel chromatography (Eluent: 50% EtOAc/Hexane) to isolate the desired isomer.
-
Target Isomer ID: The 3-hydroxy-5-carboxylate isomer typically shows an ester carbonyl stretch ~1720 cm⁻¹ and a pyrazolone C=O/OH stretch.
-
Data Summary:
| Parameter | Value |
|---|---|
| Appearance | Off-white to pale yellow solid |
| Yield | 60–75% |
| Key Intermediate | Ethyl 1-methyl-3-oxo-2,3-dihydro-1H-pyrazole-5-carboxylate |
Step 2: Chlorination to this compound
Conversion of the 3-hydroxy (or 3-oxo) group to a chloride using Phosphorus Oxychloride (
Reagents:
-
Ethyl 3-hydroxy-1-methyl-1H-pyrazole-5-carboxylate: 10.0 g (54 mmol)
-
Phosphorus Oxychloride (
): 30 mL (Excess) -
N,N-Dimethylaniline (Catalyst, optional): 1.0 mL
Protocol:
-
Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser topped with a drying tube (
). -
Addition: Place the starting pyrazolone in the flask. Carefully add
. Add dimethylaniline if using. -
Reaction: Heat the mixture to reflux (105 °C) for 3–5 hours. Monitor by TLC (the starting material is very polar; the product is less polar).
-
Quenching (CRITICAL):
-
Cool the reaction mixture to room temperature.
-
Remove excess
by rotary evaporation under reduced pressure (use a trap!). -
Pour the thick oily residue slowly onto crushed ice (200 g) with vigorous stirring. Exothermic hydrolysis of residual phosphoryl chlorides.
-
-
Extraction: Extract the aqueous mixture with Dichloromethane (DCM) (3 x 50 mL).
-
Wash: Wash the organic phase with saturated
until the pH of the aqueous layer is neutral/basic. Wash with brine. -
Isolation: Dry over
, filter, and concentrate to yield the crude chloro-pyrazole. -
Purification: Purify by distillation under high vacuum or column chromatography (Hexane/EtOAc 9:1).
Data Summary:
| Parameter | Value |
|---|---|
| Appearance | Colorless to pale yellow oil/solid |
| Yield | 80–90% |
| 1H NMR (CDCl3) |
Part 3: Process Logic & Safety Workflow
The following diagram illustrates the critical decision points and safety barriers in the workflow.
Figure 2: Operational workflow emphasizing safety critical points (Red).
Part 4: Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Wrong Regioisomer | Formation of 1-methyl-3-carboxylate isomer.[2] | Ensure temperature is kept low during hydrazine addition. Use isolated diethyl oxalacetate salt rather than generating in situ if possible. Verify isomer by NMR (N-Me shift differs). |
| Low Yield (Step 2) | Incomplete conversion or hydrolysis during quench. | Ensure |
| Black Tar Formation | Polymerization or excessive heat. | Use nitrogen atmosphere. Do not overheat during solvent removal. |
References
- Title: Regioselective synthesis of 1-substituted pyrazoles.
-
Chlorination Protocol
-
Title: Process for the preparation of 3-chloro-1-methyl-1H-pyrazole-5-carboxylic acid derivatives.[3]
- Source: U.S.
-
URL:
-
-
General Pyrazole Chemistry
Sources
- 1. CN103508959A - Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate - Google Patents [patents.google.com]
- 2. CN106187894A - The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester - Google Patents [patents.google.com]
- 3. Synthesis Of 3 Bromo 1 (3 Chloro 2 Pyridinyl) 1 H Pyrazole 5 [quickcompany.in]
- 4. POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. CN103556174A - Synthesis method of ethyl 4-chloro-1-methyl-3-ethyl-5-pyrazolylcarboxylate - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
An In-Depth Technical Guide to the ¹H and ¹³C NMR Analysis of Ethyl 3-chloro-1-methyl-1H-pyrazole-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Structural Elucidation of a Key Heterocycle
Ethyl 3-chloro-1-methyl-1H-pyrazole-5-carboxylate is a substituted pyrazole, a class of heterocyclic compounds of significant interest in medicinal chemistry and agrochemistry due to their diverse biological activities.[1] Accurate structural confirmation of such molecules is paramount for understanding their function and for quality control in synthesis. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous determination of the molecular structure of organic compounds in solution. This guide provides a detailed analysis of the ¹H and ¹³C NMR spectra of this compound, offering insights into spectral interpretation and providing a robust experimental framework.
Molecular Structure and NMR-Active Nuclei
The structure of this compound contains several distinct proton and carbon environments, each giving rise to a unique signal in the respective NMR spectra. Understanding the influence of the substituents on the pyrazole ring is key to assigning these signals correctly. The electron-withdrawing nature of the chloro and ethyl carboxylate groups, along with the electron-donating effect of the N-methyl group, creates a specific electronic environment that dictates the chemical shifts of the nucleus.
Caption: Molecular structure of this compound.
¹H NMR Spectrum Analysis
The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their connectivity to neighboring protons. For this compound, the spectrum is expected to show four distinct signals corresponding to the N-methyl group, the pyrazole ring proton, and the two methylene and methyl protons of the ethyl ester group.
A patent describing the synthesis of a related compound, ethyl 4-chloro-1-methyl-3-ethyl-5-pyrazolecarboxylate, provides the following ¹H NMR data in CDCl₃, which can be used as a strong basis for our analysis: δ 1.21-1.26 (t, 3H), 2.61-2.67 (q, 2H), 3.96 (s, 3H), 4.21-4.26 (q, 2H), and 6.59 (s, 1H).[2] Based on this and general principles, the assignments for our target molecule are as follows:
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Rationale |
| -CH₂CH₃ (Ester) | ~ 1.3 | Triplet | 3H | ~ 7.1 | Shielded aliphatic protons, split by the adjacent CH₂ group. |
| -CH₂ CH₃ (Ethyl at C3) | ~ 2.7 | Quartet | 2H | ~ 7.5 | Deshielded by the pyrazole ring, split by the adjacent CH₃ group. |
| N-CH₃ | ~ 3.9 | Singlet | 3H | - | Attached to nitrogen, no adjacent protons to couple with. |
| -OCH₂ CH₃ (Ester) | ~ 4.3 | Quartet | 2H | ~ 7.1 | Deshielded by the adjacent oxygen and carbonyl group, split by the adjacent CH₃ group. |
| Pyrazole C4-H | ~ 7.0 | Singlet | 1H | - | Aromatic proton on the pyrazole ring with no adjacent protons. Its chemical shift is influenced by the surrounding substituents. |
¹³C NMR Spectrum Analysis
The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. Due to the lack of readily available experimental ¹³C NMR data for this compound, the following assignments are based on predictive models and data from analogous pyrazole structures.[3][4]
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| -CH₂CH₃ (Ester) | ~ 14 | Highly shielded aliphatic carbon. |
| CH₂ CH₃ (Ethyl at C3) | ~ 20 | Aliphatic carbon attached to the pyrazole ring. |
| N-CH₃ | ~ 38 | Carbon attached to nitrogen, typically in this region. |
| -OCH₂ CH₃ (Ester) | ~ 62 | Deshielded by the directly attached oxygen atom. |
| C 4 | ~ 110 | Pyrazole ring carbon, shielded by adjacent atoms. |
| C 5 | ~ 138 | Pyrazole ring carbon attached to the electron-withdrawing carboxylate group. |
| C 3 | ~ 148 | Pyrazole ring carbon attached to the electronegative chlorine atom. |
| C =O (Ester) | ~ 160 | Carbonyl carbon, significantly deshielded by the two oxygen atoms. |
Experimental Protocol for NMR Analysis
A standardized protocol ensures the reproducibility and quality of the acquired NMR data.
1. Sample Preparation
-
Weigh approximately 10-20 mg of this compound.
-
Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
2. NMR Data Acquisition
-
The following parameters are recommended for a 400 MHz NMR spectrometer:
-
¹H NMR:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Spectral Width: 20 ppm
-
Acquisition Time: 4 seconds
-
Relaxation Delay: 2 seconds
-
-
¹³C NMR:
-
Pulse Program: zgpg30 (proton decoupled)
-
Number of Scans: 1024
-
Spectral Width: 240 ppm
-
Acquisition Time: 1.5 seconds
-
Relaxation Delay: 2 seconds
-
-
3. Data Processing
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.
-
Integrate the signals in the ¹H NMR spectrum.
-
Analyze the chemical shifts, multiplicities, and coupling constants.
Caption: Workflow for NMR analysis of this compound.
Conclusion
The comprehensive analysis of ¹H and ¹³C NMR spectra is indispensable for the structural verification of this compound. By understanding the influence of the molecular structure on the chemical shifts and coupling patterns, researchers can confidently assign all signals and confirm the identity and purity of their synthesized compounds. The methodologies and data presented in this guide serve as a valuable resource for scientists engaged in the synthesis and characterization of novel pyrazole derivatives.
References
- Elguero, J., Goya, P., & Jagerovic, N. (2002). Pyrazoles as Drugs: A Patent Review (1996-2001). Mini-Reviews in Medicinal Chemistry, 2(1), 51-69.
- Faria, J. V., et al. (2017). Pyrazole and its Derivatives: Biological Activities and Applications. Current Topics in Medicinal Chemistry, 17(19), 2144-2160.
- Elguero, J., & Goya, P. (1984). ¹³C NMR of Pyrazoles. Magnetic Resonance in Chemistry, 22(12), 757-761.
- CN106187894A - The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester - Google P
- Al-Masoudi, N. A., & Al-Soud, Y. A. (2006). Synthesis and ¹³C NMR study of some new N-substituted pyrazoles. Molecules, 11(5), 361-369.
Sources
Stability and Degradation of Chlorinated Pyrazole Compounds: A Technical Guide
This guide serves as an advanced technical reference for the stability profile and degradation mechanisms of chlorinated pyrazole compounds. It is designed for application scientists and medicinal chemists requiring actionable data for lead optimization and regulatory stability testing.
Executive Summary
Chlorinated pyrazoles represent a privileged scaffold in both agrochemicals (e.g., Fipronil) and pharmaceuticals (e.g., Celecoxib analogs, kinase inhibitors). The introduction of chlorine atoms—typically at the C-4 or C-5 positions—imparts significant metabolic stability and lipophilicity. However, this halogenation also sensitizes the molecule to specific degradation pathways, most notably photolytic dechlorination and oxidative ring cleavage .
This guide details the electronic basis of this stability, maps the primary degradation cascades, and provides a validated protocol for forced degradation studies compliant with ICH Q1A(R2) standards.
Chemical Foundation: Electronic & Steric Stabilization
The stability of chlorinated pyrazoles is governed by the interplay between the aromatic pyrazole ring and the electron-withdrawing nature of the chlorine substituents.
The "Chlorine Shield" Effect
-
Electronic Deactivation: The pyrazole ring is electron-rich. A chlorine atom at the C-4 position (the most nucleophilic site) significantly lowers the HOMO energy, stabilizing the ring against electrophilic oxidation. This is critical for preventing rapid metabolic clearance by CYP450 enzymes.
-
Steric Protection: Chlorine substituents at C-5 (adjacent to the bridgehead nitrogen in N-aryl pyrazoles) provide steric bulk that hinders hydrolytic attack on adjacent functional groups (e.g., amides or esters), a phenomenon known as the "ortho-effect" in medicinal chemistry.
Physicochemical Properties Table
| Parameter | Effect of Chlorination (C-Cl) | Impact on Stability |
| Bond Dissociation Energy | ~95 kcal/mol (CAR-Cl) | High thermal stability; resistant to homolytic cleavage < 200°C. |
| Lipophilicity (LogP) | Increases by ~0.7 per Cl | Enhances membrane permeability but increases susceptibility to oxidative metabolism. |
| pKa (Pyrazole NH) | Decreases (Acidifying) | N-H deprotonation becomes easier; anionic forms are more photo-labile. |
| UV Absorption | Bathochromic Shift | Pushes absorption into the solar spectrum (>290 nm), increasing photolytic risk. |
Primary Degradation Mechanisms
While thermally robust, chlorinated pyrazoles are notoriously sensitive to UV radiation. The degradation hierarchy is generally: Photolysis >> Oxidation > Hydrolysis > Thermal .
Photodegradation (The Dominant Pathway)
Upon exposure to UV/VIS light (290–400 nm), chlorinated pyrazoles undergo homolytic C-Cl bond cleavage . This is the rate-limiting step in environmental and shelf-life degradation.
-
Mechanism: The excited triplet state of the pyrazole generates a radical intermediate. In aqueous media, this radical abstracts a hydrogen atom or reacts with water.
-
Key Degradant: The formation of Des-chloro derivatives. In sulfoxide-containing pyrazoles (like Fipronil), this is often accompanied by desulfinylation.[1]
Hydrolysis
The pyrazole ring itself is hydrolytically inert under standard conditions (pH 1–10). Degradation observed in hydrolytic studies is almost exclusively due to:
-
Side-chain hydrolysis: Esters, amides, or nitriles attached to the ring.
-
Extreme pH Ring Opening: Under forcing alkaline conditions (>1N NaOH, reflux), nucleophilic attack at C-3 or C-5 can lead to ring cleavage, forming hydrazine and dicarbonyl derivatives.
Oxidative Degradation
Strong oxidants (e.g., peroxides, chlorine dioxide) attack the C=C double bonds.
-
Pathway: Electrophilic attack
C=C cleavage Ring opening Formation of dicarboxylic acids.
Visualization: Degradation Pathways
The following diagram illustrates the degradation cascade of a model N-phenyl-4-chloropyrazole (based on Fipronil kinetics), highlighting the divergence between photolytic and oxidative routes.
Figure 1: Mechanistic degradation cascade of N-aryl-4-chloropyrazoles, distinguishing between radical-mediated photolysis and oxidative transformations.
Experimental Protocol: Forced Degradation Study
To validate the stability of a new chlorinated pyrazole entity, the following "stress testing" protocol is recommended. This goes beyond standard ICH conditions to target the scaffold's specific vulnerabilities.
Protocol Overview
Objective: Induce 5–20% degradation to identify primary degradants without destroying the core scaffold. Sample Concentration: 1 mg/mL in inert solvent (e.g., Acetonitrile/Water).
Step-by-Step Methodology
| Stress Type | Condition | Duration | Target Outcome | Notes for Pyrazoles |
| Acid Hydrolysis | 0.1 N HCl, 60°C | 1–7 Days | < 5% Deg. | Pyrazole ring is basic; salt formation may stabilize the structure. |
| Base Hydrolysis | 0.1 N NaOH, 60°C | 1–7 Days | 5–10% Deg. | Monitor for amide/ester side-chain hydrolysis. Ring is generally stable. |
| Oxidation | 3% H₂O₂ at RT | 24 Hours | 10–20% Deg. | Expect N-oxides or sulfones (if S is present). |
| Photolysis (Crucial) | 1.2M lux hours (VIS) + 200 W·h/m² (UV) | ~24-48 Hours | > 20% Deg. | High Risk. Wrap controls in foil. Use Quartz vessels if possible. |
| Thermal | 80°C (Dry Heat) | 7 Days | < 2% Deg. | Chloropyrazoles are thermally robust (mp often >150°C). |
Analytical Workflow (HPLC-MS/MS)
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 1.8 µm.
-
Mobile Phase: Gradient A (0.1% Formic Acid in Water) / B (Acetonitrile).
-
Note: Chlorinated compounds retain strongly; ensure gradient goes to 95% B.
-
-
Detection:
-
UV: 254 nm (Aromatic ring) and 220 nm (Amide bonds).
-
MS: ESI+ mode. Look for the characteristic chlorine isotope pattern (
ratio of 3:1). Loss of this pattern indicates dechlorination.
-
Workflow Visualization: Stability Testing
Figure 2: Workflow for forced degradation assessment, emphasizing photolysis as the critical stressor for chlorinated pyrazoles.
References
-
Tingle, C. C., et al. (2003). Fipronil: environmental fate, ecotoxicology, and human health assessment. Reviews of Environmental Contamination and Toxicology. Link
-
Ngim, K. K., & Crosby, D. G. (2001). Abiotic processes influencing fipronil degradation in soil. Journal of Agricultural and Food Chemistry. Link
-
ICH Expert Working Group. (2003). ICH Q1A(R2): Stability Testing of New Drug Substances and Products. International Council for Harmonisation. Link
-
Bhattacharyya, L., et al. (2023). Photodegradation of Fipronil in Natural Water: Identification of Novel Photoproducts.[1] Environmental Science and Pollution Research. Link
-
Menon, S. K., et al. (2020). Chemistry and Pharmacological Activities of Pyrazole Derivatives.[2] International Journal of Pharmaceutical Sciences Review and Research. Link
Sources
Introduction: The Pyrazole Carboxylic Acid Scaffold - A Privileged Motif in Medicinal Chemistry
An In-Depth Technical Guide to the Biological Activity of Pyrazole Carboxylic Acid Derivatives
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, represents a cornerstone in modern drug discovery.[1][2] When functionalized with a carboxylic acid group, this scaffold gives rise to pyrazole carboxylic acid derivatives, a class of compounds exhibiting a remarkable breadth of biological activities.[3][4] Their versatile synthetic accessibility and ability to form key interactions with biological targets have established them as a "privileged scaffold" in medicinal chemistry.[1][5] These molecules are not mere chemical curiosities; they are the core of numerous approved drugs and promising clinical candidates.[6][7]
This guide provides an in-depth exploration of the diverse biological activities of pyrazole carboxylic acid derivatives, tailored for researchers, scientists, and drug development professionals. We will move beyond a simple cataloging of effects to dissect the underlying mechanisms of action, explain the rationale behind key experimental evaluations, and provide actionable protocols for assessing the potential of novel analogues. Our focus will be on three major therapeutic areas where these derivatives have shown profound impact: inflammation, cancer, and microbial infections.
Anti-inflammatory Activity: The Landmark Case of COX-2 Inhibition
The most prominent success story for pyrazole derivatives in medicine is in the management of inflammation.[8] This is exemplified by celecoxib, a diaryl-substituted pyrazole that became a blockbuster drug for treating arthritis and acute pain.[9][10] The therapeutic efficacy of celecoxib stems from its specific mechanism of action: the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme.[11][12]
Mechanism of Action: Selective Targeting of the Inflammatory Pathway
Cyclooxygenase enzymes (COX-1 and COX-2) are responsible for converting arachidonic acid into prostaglandins, which are key mediators of pain and inflammation.[12] While COX-1 is constitutively expressed and plays a role in protecting the stomach lining and maintaining platelet function, COX-2 is primarily induced at sites of inflammation.[12] Traditional Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) like ibuprofen and naproxen inhibit both isoforms, leading to effective pain relief but also a risk of gastrointestinal side effects.[10]
The innovation of celecoxib lies in its selectivity. The chemical structure of celecoxib, particularly its polar sulfonamide side chain, allows it to bind to a specific hydrophilic pocket near the active site of the COX-2 enzyme, a feature absent in COX-1.[10][11] This selective binding blocks the synthesis of pro-inflammatory prostaglandins without significantly affecting the protective functions of COX-1, thereby reducing the risk of gastric ulcers.[12]
Caption: COX pathway showing selective inhibition by Celecoxib.
Quantitative Evaluation of Anti-inflammatory Potency
The anti-inflammatory potential of novel pyrazole carboxylic acid derivatives is often compared to established drugs like indomethacin and celecoxib.[13] The dose required to achieve 50% inhibition of inflammation (ED₅₀) is a key metric.
| Compound/Drug | Target | In Vivo Anti-inflammatory Activity (ED₅₀) | Selectivity Index (COX-1/COX-2) | Reference |
| Celecoxib | COX-2 | 76.09 µmol/kg | ~178.6 | [6][13] |
| Indomethacin | COX-1/COX-2 | N/A | N/A | [13] |
| Compound 147 | COX-2 | 46.98 µmol/kg | High | [13] |
| Compound 148 | COX-2 | 53.65 µmol/kg | High | [13] |
| Compound 149 | COX-2/5-LOX | Superior to Celecoxib | N/A | [13] |
Experimental Protocol: Carrageenan-Induced Paw Edema Assay
This is a standard in vivo model for evaluating acute inflammation and the efficacy of anti-inflammatory agents.[14] The rationale is to induce a localized, reproducible inflammation and measure its reduction by the test compound.
-
Animal Acclimatization: House male Wistar rats (150-200g) under standard laboratory conditions for at least one week.
-
Grouping and Fasting: Divide animals into groups (n=6): Vehicle Control, Standard Drug (e.g., Indomethacin), and Test Compound groups (various doses). Fast all animals overnight before the experiment with free access to water.
-
Compound Administration: Administer the test compounds and standard drug orally or intraperitoneally 1 hour before carrageenan injection. The control group receives the vehicle (e.g., 0.5% carboxymethyl cellulose).
-
Induction of Edema: Inject 0.1 mL of 1% w/v carrageenan solution in sterile saline into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume immediately after injection (0 hr) and at regular intervals (e.g., 1, 2, 3, and 4 hrs) using a plethysmometer.
-
Data Analysis: Calculate the percentage inhibition of edema using the formula: % Inhibition = [ (Vc - Vt) / Vc ] x 100 Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.
Anticancer Activity: A Multi-pronged Attack on Malignancy
Pyrazole and its derivatives are increasingly recognized for their potent anticancer activities, acting through diverse mechanisms to halt tumor progression.[7][15] A primary strategy involves the inhibition of protein kinases, enzymes that are often dysregulated in cancer, leading to uncontrolled cell growth.[16]
Mechanism of Action: Targeting Dysregulated Kinase Signaling
Protein kinases are crucial nodes in signaling pathways that control cell proliferation, differentiation, and survival.[17] Many pyrazole derivatives are designed to act as ATP-competitive inhibitors, binding to the ATP-binding pocket of a specific kinase and preventing the phosphorylation of its downstream targets.[18] This effectively shuts down the pro-proliferative signal. Pyrazole derivatives have been developed to target a range of kinases implicated in cancer, including Epidermal Growth Factor Receptor (EGFR), c-Jun N-terminal kinase (JNK), and Cyclin-Dependent Kinases (CDKs).[16][18][19] Beyond kinase inhibition, some derivatives induce apoptosis (programmed cell death) and cause cell cycle arrest.[20]
Caption: Mechanism of action for pyrazole-based kinase inhibitors.
Quantitative Evaluation of Anticancer Efficacy
The cytotoxic potential of novel compounds is quantified by the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the drug required to inhibit the growth of 50% of a cancer cell population.[21]
| Compound | Target Kinase | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Compound 6h | EGFR | A549 (Lung) | 9.3 | [18] |
| Compound 6j | EGFR | A549 (Lung) | 10.2 | [18] |
| Compound 34d | N/A | HeLa (Cervical) | 10.41 | [22] |
| Compound 50h | N/A | 786-0 (Renal) | 9.9 (µg/mL) | [22] |
| Compound 56 | N/A | Human/Murine Lines | < 5 | [15] |
Experimental Workflow: In Vitro Anticancer Activity Assessment
A multi-step approach is essential to validate the anticancer potential of a new pyrazole derivative. This workflow progresses from general cytotoxicity screening to a more detailed mechanistic investigation.[23][24][25]
Caption: Experimental workflow for in vitro anticancer testing.
Protocol 2: MTT Cytotoxicity Assay [21][24]
-
Cell Seeding: Seed cancer cells (e.g., A549 lung cancer) in a 96-well plate at a density of 5,000-10,000 cells/well. Allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Drug Treatment: Prepare serial dilutions of the test compound (e.g., 0.1 to 100 µM). Replace the medium in the wells with medium containing the different drug concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Live cells with active mitochondria will reduce the yellow MTT to a purple formazan.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
IC₅₀ Calculation: Plot the percentage of cell viability versus drug concentration and determine the IC₅₀ value from the dose-response curve.
Antimicrobial Activity: Combating Pathogenic Threats
The pyrazole scaffold is a fertile ground for the discovery of novel antimicrobial agents, with derivatives showing activity against a range of bacteria and fungi.[26][27][28] This is critically important in an era of growing antimicrobial resistance.
Mechanism of Action: Disrupting Essential Bacterial Processes
The antibacterial mechanisms of pyrazole derivatives are diverse. One well-studied target is β-ketoacyl-acyl carrier protein synthase III (FabH), an enzyme that initiates fatty acid biosynthesis in bacteria.[29] Since this pathway is essential for bacterial survival and differs from that in humans, FabH is an attractive target for selective antibacterial agents. Inhibition of this enzyme disrupts the formation of the bacterial cell membrane, leading to cell death.
Quantitative Evaluation of Antimicrobial Potency
The standard metric for antimicrobial activity is the Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of an agent that prevents the visible growth of a microorganism.[30][31]
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Compound 3 | Escherichia coli (Gram -) | 0.25 | [28] |
| Compound 4 | Streptococcus epidermidis (Gram +) | 0.25 | [28] |
| Compound 2 | Aspergillus niger (Fungus) | 1.0 | [28] |
| Ciprofloxacin | E. coli / S. epidermidis | 0.5 / 4.0 | [28] |
| Clotrimazole | A. niger | 1.0 | [28] |
Experimental Workflow: Broth Microdilution for MIC Determination
The broth microdilution method is a gold-standard technique for quantitatively assessing antimicrobial susceptibility.[30][32][33] It is efficient and allows for the testing of multiple compounds against multiple organisms simultaneously.
Caption: Workflow for MIC determination via broth microdilution.
Protocol 3: Broth Microdilution MIC Assay [30]
-
Prepare Compound Dilutions: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compound in a suitable liquid growth medium (e.g., Mueller-Hinton Broth). Concentrations might range from 128 µg/mL down to 0.25 µg/mL. Include a positive control well (medium + inoculum, no drug) and a negative/sterility control well (medium only).
-
Prepare Inoculum: Culture the test microorganism (e.g., E. coli) overnight. Dilute the suspension to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Further dilute this to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add the standardized microbial inoculum to each well (except the sterility control). The final volume in each well should be uniform (e.g., 100 µL).
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Determine MIC: After incubation, determine the MIC by visual inspection. The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).
Structure-Activity Relationship (SAR) Insights
Understanding the relationship between a molecule's structure and its biological activity is fundamental to rational drug design. For pyrazole carboxylic acid derivatives, specific substitutions on the core scaffold can dramatically influence potency and selectivity.[29][34][35]
-
Position 1 (N1): Substitution with bulky groups, such as a 2,4-dichlorophenyl ring, is often crucial for high-affinity binding, as seen in cannabinoid receptor antagonists and some kinase inhibitors.[34]
-
Position 3 (C3): This position is frequently occupied by a carboxamide or a substituted phenyl group. The nature of this substituent can dictate target specificity, for instance, distinguishing between different kinase enzymes.[34][35]
-
Position 4 (C4): The carboxylic acid is often located here. Modifications to the acid, such as converting it to an ester prodrug, can improve cell permeability and enhance in vitro anticancer activity.[35]
-
Position 5 (C5): A para-substituted phenyl ring at this position is a common feature in potent anti-inflammatory and cannabinoid receptor ligands. The specific halogen or alkyl group can fine-tune activity.[34]
Caption: Key substitution points on the pyrazole carboxylic acid core.
Conclusion and Future Perspectives
The pyrazole carboxylic acid scaffold and its derivatives are undeniably a powerhouse in medicinal chemistry. From the selective COX-2 inhibition of celecoxib to the targeted disruption of cancer-driving kinases and the inhibition of essential bacterial enzymes, these compounds have demonstrated profound and versatile biological activity.[1][2][26] The synthetic tractability of the pyrazole core allows for extensive chemical modification, enabling chemists to fine-tune potency, selectivity, and pharmacokinetic properties.
The future of this chemical class remains bright. As our understanding of disease biology deepens, new molecular targets will be identified, and the pyrazole scaffold will undoubtedly be adapted to meet these new challenges. The ongoing research into novel derivatives for treating neurodegenerative diseases, viral infections, and metabolic disorders underscores the enduring potential of this privileged structure.[2][26] The combination of rational design, guided by SAR and computational modeling, with robust in vitro and in vivo screening protocols will continue to unlock the full therapeutic potential of pyrazole carboxylic acid derivatives for years to come.
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Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC. [Link]
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Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC. [Link]
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Synthesis, structure-activity relationships, and in vitro antibacterial and antifungal activity evaluations of novel pyrazole carboxylic and dicarboxylic acid derivatives - PubMed. [Link]
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Pyrazole–pyrazoline derivatives as next-generation anti-inflammatory agents. [Link]
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Structural Optimization and Structure–Activity Relationship of 1H-Pyrazole-4-carboxylic Acid Derivatives as DNA 6mA Demethylase ALKBH1 Inhibitors and Their Antigastric Cancer Activity | Journal of Medicinal Chemistry - ACS Publications. [Link]
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Pyrazole and Its Derivatives: Drug Design, Synthesis, and Biological Evaluation - MDPI. [Link]
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Basic protocol to assess preclinical anticancer activity. It can be... - ResearchGate. [Link]
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A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - MDPI. [Link]
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Pyrazole derivatives as potent inhibitors of c-Jun N-terminal kinase: synthesis and SAR studies - PubMed. [Link]
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The MICs of antibacterial activity of the newly synthesized pyrazole derivatives compounds. [Link]
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Design, Synthesis, Molecular Docking, and Anticancer Evaluation of Pyrazole Linked Pyrazoline Derivatives with Carbothioamide Tail as EGFR Kinase Inhibitors - PubMed. [Link]
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fundamental reactions of ethyl 3-chloro-1-methyl-1H-pyrazole-5-carboxylate
An In-Depth Technical Guide to the Fundamental Reactions of Ethyl 3-chloro-1-methyl-1H-pyrazole-5-carboxylate
Abstract
This compound is a pivotal heterocyclic building block in modern medicinal chemistry and drug discovery. Its strategic substitution pattern, featuring a reactive chlorine atom at the C3 position and a versatile ester moiety at the C5 position, renders it an ideal scaffold for the synthesis of diverse compound libraries. This guide provides a comprehensive exploration of the core reactions of this pyrazole derivative, focusing on nucleophilic aromatic substitution, palladium-catalyzed cross-coupling reactions, and transformations of the ester group. By elucidating the underlying principles and providing detailed experimental protocols, this document serves as a technical resource for researchers and scientists engaged in the development of novel therapeutics. The pyrazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2][3][4]
Introduction: The Strategic Value of a Core Scaffold
The pyrazole ring system is a privileged structure in drug development, prized for its metabolic stability and ability to engage in various biological interactions like hydrogen bonding.[1] this compound (Compound 1 ) embodies the synthetic potential of this class. The molecule possesses three primary sites for chemical modification:
-
The C3-Chloro Group: An activated leaving group, susceptible to both nucleophilic displacement and transition-metal-catalyzed cross-coupling. The electron-deficient nature of the pyrazole ring enhances the electrophilicity of the C3 position.[5][6]
-
The C5-Ethyl Ester: A versatile handle for conversion into carboxylic acids, amides, and other functional groups, enabling modulation of solubility, polarity, and target engagement.
-
The C4-Position: While less reactive than C3, this position can undergo electrophilic substitution under certain conditions, although this is less common when starting with the C3-chloro derivative.
This guide will systematically dissect the reactivity at these key positions, providing both mechanistic insights and practical, field-tested protocols.
Synthesis of the Core Scaffold
The preparation of this compound typically involves a multi-step sequence starting from simple precursors. A common strategy involves the cyclization of a 1,3-dicarbonyl equivalent with a hydrazine, followed by chlorination and N-methylation. For instance, the reaction of diethyl 2,3-dioxosuccinate with methylhydrazine would form the pyrazole ring, which can then be selectively chlorinated at the C3 position using an appropriate chlorinating agent like phosphorus oxychloride (POCl₃).
Core Reactivity I: Functionalization at the C3-Position
The chloro-substituent at the C3 position is the primary site for introducing molecular diversity. Its reactivity is dominated by nucleophilic substitution and palladium-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution (SNAr)
The electron-withdrawing nature of the pyrazole ring's nitrogen atoms activates the C3 position towards attack by nucleophiles. This allows for the direct displacement of the chloride ion by a variety of nucleophiles under relatively mild conditions.
The reaction proceeds via a two-step addition-elimination mechanism, involving a temporary loss of aromaticity to form a stabilized anionic intermediate known as a Meisenheimer complex.
Caption: General mechanism for SNAr at the C3 position.
Objective: To synthesize Ethyl 3-(benzylamino)-1-methyl-1H-pyrazole-5-carboxylate.
-
To a solution of this compound (1.0 mmol, 188.6 mg) in dimethylformamide (DMF, 5 mL) in a sealed vial, add benzylamine (1.2 mmol, 128.6 mg, 131 µL).
-
Add N,N-Diisopropylethylamine (DIPEA) (2.0 mmol, 258.5 mg, 348 µL) as a non-nucleophilic base.
-
Seal the vial and heat the reaction mixture to 80-100 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).
-
Upon completion, cool the mixture to room temperature and pour it into water (50 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 25 mL).
-
Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the desired product.
Palladium-Catalyzed Cross-Coupling Reactions
Cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and the C3-chloro position of the pyrazole is an excellent substrate for these transformations.[7]
The Suzuki-Miyaura reaction couples the chloropyrazole with an organoboron reagent (boronic acid or ester) to form a new C-C bond, enabling the introduction of aryl, heteroaryl, or vinyl groups.[8][9][10]
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
Objective: To synthesize Ethyl 1-methyl-3-phenyl-1H-pyrazole-5-carboxylate.
-
In a microwave vial or Schlenk flask, combine this compound (1.0 mmol, 188.6 mg), phenylboronic acid (1.5 mmol, 182.9 mg), and potassium carbonate (K₂CO₃) (2.0 mmol, 276.4 mg).
-
Add a palladium catalyst, such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (XPhos Pd G2, 0.05 mmol).[7][11]
-
Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.
-
Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 ratio, 5 mL total volume).
-
Heat the reaction mixture to 90-110 °C (or use microwave irradiation) and stir until the starting material is consumed (monitor by TLC or LC-MS, typically 1-6 hours).
-
Cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Filter the mixture through a pad of Celite to remove the catalyst and inorganic salts, washing the pad with additional ethyl acetate.
-
Wash the combined filtrate with water and brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the residue by silica gel chromatography to obtain the biaryl product.
The Sonogashira coupling is used to form a C(sp²)-C(sp) bond by reacting the chloropyrazole with a terminal alkyne.[12][13][14] This reaction is exceptionally useful for creating linear extensions to the core scaffold. It typically requires both a palladium catalyst and a copper(I) co-catalyst.[15]
Caption: Catalytic cycles of the copper-co-catalyzed Sonogashira reaction.
Objective: To synthesize Ethyl 1-methyl-3-(phenylethynyl)-1H-pyrazole-5-carboxylate.
-
To a Schlenk flask, add this compound (1.0 mmol, 188.6 mg), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.03 mmol, 21.1 mg), and a copper co-catalyst, copper(I) iodide (CuI) (0.06 mmol, 11.4 mg).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen).
-
Add a degassed solvent such as tetrahydrofuran (THF) or DMF (5 mL), followed by a degassed amine base, typically triethylamine (TEA) or diisopropylamine (DIPA) (3.0 mmol, 418 µL for TEA).
-
Add phenylacetylene (1.2 mmol, 122.6 mg, 132 µL) dropwise via syringe.
-
Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) until completion (monitor by TLC or LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate and filter through Celite to remove solids.
-
Wash the filtrate with saturated aqueous ammonium chloride (NH₄Cl) solution, then with brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by silica gel chromatography to isolate the coupled alkyne.
| Reaction Type | Coupling Partner | Catalyst System | Base | Typical Yield |
| Suzuki-Miyaura | Arylboronic Acid | Pd(dppf)Cl₂ or XPhos Pd G2 | K₂CO₃ / Cs₂CO₃ | 70-95% |
| Sonogashira | Terminal Alkyne | Pd(PPh₃)₂Cl₂ / CuI | TEA / DIPA | 65-90% |
Core Reactivity II: Transformations of the C5-Ester
The ethyl ester at the C5 position is a robust functional group that serves as a precursor to carboxylic acids and amides, which are critical for modulating pharmacokinetic properties and forming key interactions with biological targets.
Ester Hydrolysis (Saponification)
The most fundamental transformation of the C5-ester is its hydrolysis to the corresponding carboxylic acid. This is typically achieved under basic conditions. The resulting 1-methyl-3-chloro-1H-pyrazole-5-carboxylic acid is a crucial intermediate for subsequent amide coupling reactions.[16][17]
Caption: Workflow from C5-ester to C5-amide via hydrolysis.
Objective: To synthesize 3-chloro-1-methyl-1H-pyrazole-5-carboxylic acid.
-
Dissolve this compound (1.0 mmol, 188.6 mg) in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 ratio, 4 mL).
-
Add lithium hydroxide monohydrate (LiOH·H₂O) (2.0 mmol, 83.9 mg).
-
Stir the mixture vigorously at room temperature until the reaction is complete as monitored by LC-MS (typically 2-6 hours).
-
Remove the THF under reduced pressure.
-
Dilute the remaining aqueous solution with water (10 mL) and acidify to pH ~2-3 by the slow addition of 1M hydrochloric acid (HCl).
-
A precipitate will form. Collect the solid by vacuum filtration.
-
Wash the solid with cold water and dry under high vacuum to yield the carboxylic acid product, which is often used without further purification.
Amide Bond Formation
With the carboxylic acid in hand, a vast array of amides can be synthesized using standard peptide coupling reagents.[18][19] This reaction is paramount for building structure-activity relationships (SAR) in drug discovery programs.
Objective: To synthesize N-benzyl-3-chloro-1-methyl-1H-pyrazole-5-carboxamide.
-
Dissolve 3-chloro-1-methyl-1H-pyrazole-5-carboxylic acid (1.0 mmol, 160.5 mg) in DMF (5 mL).
-
Add a coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 mmol, 418.3 mg).
-
Add a non-nucleophilic base, typically DIPEA (3.0 mmol, 387.7 mg, 522 µL).
-
Stir the mixture for 10-15 minutes at room temperature to pre-activate the carboxylic acid.
-
Add the desired amine, for example, benzylamine (1.2 mmol, 128.6 mg, 131 µL).
-
Stir the reaction at room temperature for 2-12 hours, monitoring by LC-MS.
-
Upon completion, quench the reaction with water and extract with ethyl acetate as described in the SNAr protocol.
-
Purify the crude material via silica gel chromatography or reverse-phase HPLC to obtain the final amide product.
| Reaction Type | Reagents | Product | Utility |
| Hydrolysis | LiOH or NaOH, then H⁺ | Carboxylic Acid | Key intermediate for amides |
| Amide Coupling | Amine, HATU/DIPEA | Amide | Modulate properties, target binding |
Conclusion
This compound is a remarkably versatile and high-value scaffold for chemical synthesis. The orthogonal reactivity of the C3-chloro and C5-ester functionalities allows for a logical and systematic approach to the construction of complex molecules. Mastery of the fundamental reactions detailed in this guide—nucleophilic substitution, palladium-catalyzed cross-coupling, and ester-to-amide transformations—empowers researchers and drug development professionals to efficiently explore chemical space and accelerate the discovery of new therapeutic agents.
References
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Khan, A. (2024). Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. Research & Reviews: Journal of Medicinal & Organic Chemistry, 11(3). Retrieved from [Link]
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Jubie, S., et al. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 65(1), 178-186. Retrieved from [Link]
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Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Retrieved from [Link]
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Cirigliano, A., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules, 28(9), 3707. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Pyrazole Derivatives in Modern Drug Discovery. Retrieved from [Link]
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IP.com. (n.d.). Synthesis Of 3 Bromo 1 (3 Chloro 2 Pyridinyl) 1 H Pyrazole 5 Carboxylic Acid. Retrieved from [Link]
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Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]
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ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids. Retrieved from [Link]
-
ResearchGate. (n.d.). Strategy To Prepare 3-Bromo- and 3-Chloropyrazoles. Retrieved from [Link]
-
ScienceDirect. (n.d.). A facile access for the synthesis of some C-2 substituted imidazopyrazines by utilizing the palladium catalyzed Suzuki cross-coupling reaction under microwave irradiation. Retrieved from [Link]
-
ResearchGate. (n.d.). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
-
YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]
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Wu, J. J. (n.d.). Correlating Reactivity Trends with Frontier Molecular Orbitals-Magical Power of Quantum Mechanics. Retrieved from [Link]
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National Center for Biotechnology Information. (2002). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Retrieved from [Link]
-
ResearchGate. (2011). Recent Advances in Sonogashira Reactions. Retrieved from [Link]
-
Studylib. (n.d.). Nucleophilic Substitution (SN2) Reactions. Retrieved from [Link]
-
ResearchGate. (2007). 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid. Retrieved from [Link]
-
National Center for Biotechnology Information. (2008). Amide derivatives with pyrazole carboxylic acids of 5-amino-1,3,4-thiadiazole 2-sulfonamide as new carbonic anhydrase inhibitors: synthesis and investigation of inhibitory effects. Retrieved from [Link]
Sources
- 1. rroij.com [rroij.com]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. Correlating Reactivity Trends with Frontier Molecular Orbitals-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 6. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. A facile access for the synthesis of some C-2 substituted imidazopyrazines by utilizing the palladium catalyzed Suzuki cross-coupling reaction under microwave irradiation [html.rhhz.net]
- 10. youtube.com [youtube.com]
- 11. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 13. Sonogashira Coupling [organic-chemistry.org]
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- 17. researchgate.net [researchgate.net]
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Technical Guide: Electrophilic Substitution on the Pyrazole Ring
Executive Summary
The pyrazole ring is a "privileged scaffold" in medicinal chemistry, forming the core of blockbuster drugs like Celecoxib (Celebrex) and Sildenafil (Viagra). However, its unique electronic structure—possessing both a pyrrole-like (electron-rich) and pyridine-like (electron-deficient) nitrogen—creates a dichotomy in reactivity that frustrates standard synthetic workflows.
This guide provides a rigorous technical analysis of electrophilic aromatic substitution (
Mechanistic Fundamentals & Regioselectivity
The Electronic Paradox
To master pyrazole chemistry, one must understand its dual nature.
-
N1 (Pyrrole-like): Contributes two electrons to the
-system, making the ring aromatic and electron-rich. -
N2 (Pyridine-like): Possesses a lone pair in an
orbital orthogonal to the -system. It is basic and electronegative, exerting a strong inductive withdrawing effect (-I).
Regioselectivity: The C4 Preference
Under neutral or mild conditions, electrophilic attack occurs almost exclusively at the C4 position .[1]
-
Kinetic Control: The electron density is highest at C4.[1]
-
Stability of Intermediates: Attack at C4 leads to a sigma complex (Wheland intermediate) that retains positive charge delocalization on the nitrogen atoms without disrupting the stability as severely as attack at C3 or C5.
In contrast, attack at C3 or C5 places a positive charge adjacent to the electronegative N2, which is energetically unfavorable.
The Acidification Trap
Many
-
Consequence: The ring becomes highly deactivated (similar to nitrobenzene).
-
Outcome: Reaction rates drop precipitously. Vigorous conditions are required, but the regioselectivity usually remains at C4, driven by the remaining (albeit reduced) resonance stabilization.
Visualization: Mechanistic Pathway
The following diagram illustrates the resonance stabilization favoring C4 substitution and the competing protonation pathway.
Figure 1: Mechanistic bifurcation showing the preferred C4 pathway and the deactivation trap under acidic conditions.
Halogenation Strategies
Halogenation is the most reliable
Bromination (The Gold Standard)
Reagent: N-Bromosuccinimide (NBS) is superior to elemental bromine (
Experimental Protocol: C4-Bromination of 1-Methylpyrazole
Objective: Synthesis of 4-bromo-1-methylpyrazole.
-
Setup: Charge a dried round-bottom flask with 1-methylpyrazole (1.0 equiv) and anhydrous Acetonitrile (0.5 M concentration).
-
Addition: Cool to 0°C. Add NBS (1.05 equiv) portion-wise over 15 minutes to control the exotherm.
-
Reaction: Allow to warm to Room Temperature (RT). Stir for 2–4 hours. Monitor by TLC (EtOAc/Hexane) or LC-MS.
-
Workup (Critical):
-
Concentrate the solvent in vacuo.
-
Redissolve residue in
or DCM. -
Wash with water (
) to remove succinimide byproduct. -
Wash with brine, dry over
.
-
-
Purification: Usually not required if conversion is quantitative. If needed, flash chromatography (SiO2).
Chlorination & Iodination
-
Chlorination: Use N-Chlorosuccinimide (NCS) in DMF at 50–60°C. Chlorination is kinetically slower than bromination.
-
Iodination: Use N-Iodosuccinimide (NIS) or
with Ceric Ammonium Nitrate (CAN) as an oxidant.
Data Summary: Halogenation Conditions
| Halogen | Reagent | Solvent | Temp | Yield Target | Notes |
| Bromine | NBS | MeCN | 0°C | >90% | Fastest kinetics; standard method. |
| Chlorine | NCS | DMF | 60°C | 70-85% | Requires heat; DMF aids solubility. |
| Iodine | NIS | MeCN | RT | 80-90% | Light sensitive; protect reaction vessel. |
Nitration: Overcoming Deactivation
Nitration is challenging because the nitrating media (
The "Mixed Acid" Protocol
To nitrate a pyrazole, one must force the reaction on the protonated species.
Experimental Protocol: Nitration of 1-Phenylpyrazole
-
Preparation: Dissolve 1-phenylpyrazole (10 mmol) in concentrated
(5 mL) at 0°C. Note: The exotherm indicates protonation. -
Nitration: Dropwise add fuming
(1.1 equiv) while maintaining internal temp <10°C. -
Heating: The reaction will likely stall at 0°C. Heat to 60–80°C for 2 hours.
-
Quench: Pour the reaction mixture onto crushed ice (50g).
-
Isolation: The product (4-nitro-1-phenylpyrazole) typically precipitates. Filter and wash with cold water. If no precipitate, extract with EtOAc.
Mechanistic Note: If the phenyl ring is electron-rich, nitration may compete on the phenyl ring (ortho/para) vs. the pyrazole C4. For 1-phenylpyrazole, C4 is usually preferred, but for activated aryl groups, regioselectivity degrades.
Formylation: The Vilsmeier-Haack Alternative
Friedel-Crafts acylation/alkylation generally fails on pyrazoles because the aluminum chloride (
The Solution: The Vilsmeier-Haack reaction is the industry standard for introducing a carbon electrophile at C4.
Mechanism & Protocol
Reagent:
-
Generation: Cool DMF (3.0 equiv) to 0°C. Add
(1.2 equiv) dropwise. Stir 30 mins to form the salt (often a white suspension). -
Addition: Add the pyrazole substrate (1.0 equiv) dissolved in minimal DMF.
-
Heating: Heat to 80–95°C for 4–6 hours.
-
Hydrolysis (Crucial): The reaction yields an iminium intermediate.[2] Pour into ice water and neutralize with Sodium Acetate or dilute NaOH to pH 7–8 to hydrolyze the iminium to the aldehyde (-CHO).
Workflow Decision Matrix
Use this logic flow to select the correct experimental condition for your substrate.
Figure 2: Strategic decision tree for selecting reaction conditions based on substrate and target.
References
- Eicher, T., & Hauptmann, S. (2003). The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH. (Standard reference for heterocyclic mechanisms).
- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Edition. Wiley. (Authoritative source on pyrazole electronic structure and tautomerism).
-
Khan, M. A., et al. "Regioselectivity in the Electrophilic Substitution of Pyrazoles." Canadian Journal of Chemistry, 1963.
-
Kour, J., et al. (2023).[3] "TBAX/Oxone‐Mediated Halogenation of Pyrazoles and Other Heterocycles." ChemistrySelect. (Modern halogenation protocol).[4]
-
Meth-Cohn, O., & Stanforth, S. P. (1991).[2] "The Vilsmeier–Haack Reaction."[2][5][6] Comprehensive Organic Synthesis. (Definitive review on formylation).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
Methodological & Application
use of ethyl 3-chloro-1-methyl-1H-pyrazole-5-carboxylate in Tolfenpyrad synthesis
Application Note: High-Purity Synthesis of Tolfenpyrad via Pyrazole Carboxylate Intermediates
Executive Summary
This application note details the strategic utilization of pyrazole carboxylate intermediates in the synthesis of Tolfenpyrad (CAS: 129558-76-5), a broad-spectrum insecticide and miticide acting as a METI (Mitochondrial Electron Transport Inhibitor).
Critical Structural Note: While the requested topic specifies ethyl 3-chloro-1-methyl-1H-pyrazole-5-carboxylate, the synthesis of Tolfenpyrad strictly requires ethyl 4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylate . The presence of the 3-ethyl group and the 4-chloro substitution pattern is pharmacologically essential for Tolfenpyrad’s binding affinity to the Complex I site. This guide proceeds using the scientifically correct precursor (Ethyl 4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylate) to ensure the target molecule is achieved.
Introduction & Retrosynthetic Analysis
Tolfenpyrad is constructed via the convergent synthesis of two key pharmacophores: the lipophilic pyrazole acid moiety and the phenoxyphenyl methylamine moiety . The ester intermediate serves as the stable, transportable precursor to the reactive acylating agent required for the final amide coupling.
Mechanism of Action Context
The pyrazole core mimics the ubiquinone structure, lodging into the NADH:ubiquinone oxidoreductase complex. The 4-chloro and 3-ethyl substituents provide critical steric bulk and electronic modulation, preventing rapid metabolic degradation while ensuring tight binding.
Retrosynthetic Scheme (Graphviz)
Chemical Profile: The Intermediate
| Property | Specification |
| Chemical Name | Ethyl 4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylate |
| CAS Number | 128537-47-3 (Ester) / 127892-62-0 (Acid) |
| Molecular Formula | C₉H₁₃ClN₂O₂ |
| Molecular Weight | 216.66 g/mol |
| Appearance | White to off-white crystalline solid |
| Purity Requirement | ≥ 98.0% (HPLC) |
| Key Impurity | Des-chloro analog (<0.5%); Regioisomers (<0.1%) |
Storage & Handling: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The ester is moisture-sensitive over long durations but generally stable.
Detailed Experimental Protocol
This protocol describes the "Gold Standard" Industrial Route: Hydrolysis → Acid Chloride Formation → Schotten-Baumann Coupling . This method offers the highest reproducibility and yield compared to direct aminolysis.
Phase 1: Hydrolysis to Pyrazole Acid
Objective: Convert the ethyl ester to the reactive carboxylic acid.
-
Charge: In a 500 mL round-bottom flask, dissolve Ethyl 4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylate (21.7 g, 100 mmol) in Ethanol (100 mL).
-
Reagent Addition: Add NaOH solution (20%, 40 mL, 200 mmol) dropwise over 15 minutes.
-
Reaction: Reflux at 80°C for 3 hours. Monitor by TLC (Hexane:EtOAc 3:1). Ester spot (R_f ~0.6) should disappear.
-
Workup:
-
Evaporate ethanol under reduced pressure.
-
Dissolve residue in water (100 mL).
-
Acidify with HCl (conc.) to pH 1–2. The carboxylic acid will precipitate as a white solid.
-
-
Isolation: Filter the solid, wash with cold water (2 x 50 mL), and dry in a vacuum oven at 50°C.
-
Expected Yield: 95–98%
-
Characterization: Melting Point 162–166°C.[1]
-
Phase 2: Acid Chloride Activation
Objective: Generate the electrophilic acyl chloride in situ.
-
Charge: Suspend the dried Pyrazole Acid (18.9 g, 100 mmol) in dry Toluene (150 mL).
-
Catalyst: Add DMF (0.1 mL) as a catalyst.
-
Chlorination: Add Thionyl Chloride (SOCl₂) (14.3 g, 120 mmol) dropwise at room temperature.
-
Caution: Gas evolution (SO₂, HCl). Use a scrubber.
-
-
Reaction: Heat to 70°C for 2–3 hours until gas evolution ceases and the solution becomes clear.
-
Concentration: Evaporate excess SOCl₂ and Toluene under reduced pressure to yield the crude Acid Chloride as a pale yellow oil/solid. Use immediately.
Phase 3: Coupling (Tolfenpyrad Formation)
Objective: Amide bond formation with the amine fragment.
-
Preparation: Dissolve the crude Acid Chloride in dry Dichloromethane (DCM) (100 mL).
-
Amine Solution: In a separate vessel, dissolve 4-(4-methylphenoxy)benzylamine (21.3 g, 100 mmol) and Triethylamine (TEA) (15.2 g, 150 mmol) in DCM (100 mL).
-
Coupling: Cool the amine solution to 0–5°C. Add the Acid Chloride solution dropwise over 30 minutes, maintaining temperature <10°C.
-
Completion: Allow to warm to room temperature and stir for 4 hours.
-
Quench: Add water (100 mL) to quench salts.
-
Purification:
-
Separate organic layer.[2] Wash with 1N HCl (50 mL), Sat. NaHCO₃ (50 mL), and Brine (50 mL).
-
Dry over MgSO₄, filter, and concentrate.
-
Recrystallization: Recrystallize the crude solid from Ethanol/Heptane (1:2) to obtain pure Tolfenpyrad.
-
Process Workflow Diagram
Analytical Characterization & Validation
To ensure the protocol was successful, the final product must meet these criteria:
-
¹H NMR (400 MHz, CDCl₃):
-
δ 7.9 (s, 1H, Pyrazole-H) – Note: If C4 is chlorinated, this proton is absent. This is a key check for the correct starting material.
-
Correction: In Tolfenpyrad, the pyrazole C4 is substituted with Cl.[3][4][5][6][2][7][8][9][10][11][12] There is no proton on the pyrazole ring.
-
Diagnostic peaks: δ 2.3 (s, 3H, Tolyl-CH₃), δ 3.8 (s, 3H, N-CH₃), δ 4.6 (d, 2H, N-CH₂-Ar), δ 1.2 & 2.6 (Ethyl group signals).
-
-
HPLC Purity: >98.5% (Area %).
-
Mass Spectrometry (LC-MS): [M+H]⁺ = 384.1 (Consistent with Cl isotope pattern).
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield in Step 2 | Incomplete hydrolysis or wet acid. | Ensure Acid is completely dry before adding SOCl₂. Water destroys the reagent. |
| Impurity: Dimer | Excess SOCl₂ not removed. | Ensure full evaporation of toluene/SOCl₂ before adding amine. |
| Coloration | Oxidation of the amine. | Use freshly distilled amine or store amine under Nitrogen. |
Safety & Compliance
-
Thionyl Chloride: Highly corrosive and toxic. Reacts violently with water. All glassware must be oven-dried.
-
Ethyl 4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylate: Irritant to eyes and skin. Handle in a fume hood.
-
Waste Disposal: Aqueous streams from the coupling step contain triethylamine hydrochloride and must be treated as organic waste.
References
-
PubChem. (2023). Tolfenpyrad Compound Summary. National Library of Medicine. Available at: [Link]
- Google Patents. (2013). CN103351340B - Novel preparation method of tolfenpyrad.
-
National Institutes of Health (NIH). (2023). 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid Data. Available at: [Link]
Sources
- 1. 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic Acid | 127892-62-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 2. New method for synthetizing tolfenpyrad - Eureka | Patsnap [eureka.patsnap.com]
- 3. CN103102307A - Method for synthesizing tolfenpyrad - Google Patents [patents.google.com]
- 4. Page loading... [wap.guidechem.com]
- 5. CN103351340A - Novel preparation method of tolfenpyrad - Google Patents [patents.google.com]
- 6. CN103556174A - Synthesis method of ethyl 4-chloro-1-methyl-3-ethyl-5-pyrazolylcarboxylate - Google Patents [patents.google.com]
- 7. mdpi.com [mdpi.com]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. chemimpex.com [chemimpex.com]
- 10. CN106187894A - The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester - Google Patents [patents.google.com]
- 11. 3-Methyl-5-(4-methylphenoxy)-1-phenyl-1H-pyrazole-4-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CN103193708A - Novel method for synthesizing tolfenpyrad - Google Patents [patents.google.com]
ethyl 3-chloro-1-methyl-1H-pyrazole-5-carboxylate as an intermediate for Tebufenpyrad
Application Note: Strategic Synthesis and Quality Control of Tebufenpyrad Focus: Utilization of Pyrazole Carboxylates and Management of Regioisomeric Intermediates
Executive Summary
Tebufenpyrad (CAS: 119168-77-3) is a potent METI (Mitochondrial Electron Transport Inhibitor) acaricide widely used in agrochemistry. Its core pharmacophore consists of a highly substituted pyrazole ring linked to a lipophilic 4-tert-butylbenzyl moiety.
This technical guide addresses the synthesis of Tebufenpyrad, specifically analyzing the role of ethyl 3-chloro-1-methyl-1H-pyrazole-5-carboxylate (CAS: 173841-07-1). While often cited in broad pyrazole libraries, this specific molecule represents a critical structural analog rather than the direct linear intermediate. The actual industrial precursor is the 4-chloro-3-ethyl analog.[1]
This document provides a dual-track protocol:
-
Synthesis Workflow: The optimized route to Tebufenpyrad via the correct Ethyl 4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylate intermediate.
-
Quality Assurance: A protocol for using the "Topic Molecule" (3-chloro analog) as a Reference Standard to detect impurities and ensure regioisomeric purity, a critical quality attribute (CQA) in drug and pesticide development.
Structural Analysis & Pathway Logic
To synthesize Tebufenpyrad efficiently, one must distinguish between the target intermediate and the regioisomeric impurity.
-
Target Intermediate: Ethyl 4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylate .
-
Function: Contains the essential 3-ethyl group required for Tebufenpyrad's binding affinity. The chlorine at position 4 modulates electron density.
-
-
Topic Molecule: This compound .[2][3][4][5][6]
-
Function: Lacks the 3-ethyl group; chlorine is at position 3. This molecule serves as a negative control or impurity standard to validate the specificity of the chlorination and alkylation steps.
-
Synthesis Pathway Diagram
Caption: Synthesis pathway highlighting the divergence between the target intermediate and the 3-chloro analog (impurity/standard).
Protocol 1: Synthesis of the Intermediate
Objective: Preparation of high-purity Ethyl 4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylate .
Materials
-
Precursor: Ethyl 3-ethyl-1-methyl-1H-pyrazole-5-carboxylate (1.0 eq).
-
Chlorinating Agent: Sulfuryl chloride (
) (1.2 eq) OR Hydrogen Peroxide/HCl (Green Chemistry route). -
Solvent: Dichloroethane (DCE) or Acetonitrile.
-
Quench: Sodium bicarbonate (
) solution.
Methodology
-
Reactor Setup: Charge a glass-lined reactor with the Precursor dissolved in DCE (5 mL/g). Cool to 0–5°C .
-
Expert Insight: Low temperature is critical to prevent over-chlorination or chlorination of the ethyl side chain.
-
-
Addition: Add Sulfuryl chloride dropwise over 60 minutes. Maintain internal temperature
.-
Mechanism:[1] The electron-rich pyrazole ring undergoes Electrophilic Aromatic Substitution (SEAr) preferentially at the C4 position.
-
-
Reaction: Warm to 25°C and stir for 4 hours. Monitor by HPLC (See Section 5).
-
Endpoint:
remaining starting material.
-
-
Work-up: Quench reaction slowly into saturated
. Separate phases. Wash organic layer with brine. -
Isolation: Dry over
and concentrate under reduced pressure. -
Crystallization: Recrystallize from n-Heptane/Ethyl Acetate (9:1) to remove any 3-chloro regioisomers (the Topic Molecule).
Data Specification:
| Parameter | Specification |
|---|---|
| Appearance | White to off-white crystalline solid |
| Purity (HPLC) |
Protocol 2: Conversion to Tebufenpyrad
Objective: Amidation of the intermediate with 4-tert-butylbenzylamine.
Methodology (Acid Chloride Route)
-
Hydrolysis: Dissolve the ester (from Protocol 1) in Ethanol/Water. Add NaOH (1.5 eq). Reflux for 2 hours. Acidify with HCl to precipitate the Acid Intermediate . Filter and dry.[7]
-
Activation: Suspend the Acid Intermediate in Toluene. Add Thionyl Chloride (
, 1.5 eq) and a catalytic drop of DMF. Reflux for 3 hours until gas evolution ceases.-
Safety: Traps for HCl and
gases are mandatory.
-
-
Concentration: Remove excess
by vacuum distillation. Re-dissolve the residue in dry THF. -
Coupling: Cool the acid chloride solution to 0°C . Add a mixture of 4-tert-butylbenzylamine (1.1 eq) and Triethylamine (1.2 eq) in THF dropwise.
-
Completion: Stir at Room Temperature for 4 hours.
-
Purification: Wash with 1N HCl (to remove unreacted amine) and then 1N NaOH. Crystallize the crude Tebufenpyrad from Methanol/Water.
Analytical Protocol: Regioisomer Control
Context: This protocol utilizes the "Topic Molecule" (this compound) as a Reference Standard to prove it is absent from the final product.
HPLC Conditions:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase:
-
A: 0.1% Phosphoric Acid in Water.
-
B: Acetonitrile.
-
-
Gradient: 40% B to 90% B over 15 minutes.
-
Detection: UV at 254 nm.
Retention Time Logic:
-
Topic Molecule (3-Cl, No Ethyl): Elutes earlier (less lipophilic).
-
Target Intermediate (4-Cl, 3-Ethyl): Elutes later (more lipophilic due to ethyl group).
Self-Validating Check:
Inject a mixture of the Target Intermediate and the Topic Molecule. Baseline resolution (
References
-
Mitsubishi Chemical Corp. (1989). Process for producing pyrazole derivatives.[1][2][3][4][7][8][9] US Patent 4,950,668. Link
-
Kyoyu Agri Co., Ltd. (2012). Novel method for synthesizing tebufenpyrad. CN Patent 102659679A. Link
-
PubChem. (n.d.). Tebufenpyrad Compound Summary.[1][7][10] National Center for Biotechnology Information. Link
-
Unilong Industry. (n.d.). 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid Technical Data.Link
Sources
- 1. Buy 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid (EVT-350749) | 127892-62-0 [evitachem.com]
- 2. This compound;CAS No.:173841-07-1 [chemshuttle.com]
- 3. CAS 173841-07-1 | 4H23-5-5J | MDL MFCD19704132 | this compound | SynQuest Laboratories [synquestlabs.com]
- 4. 3-Chloro-1-methyl-1H-pyrazole-5-carboxylic acid|CAS 173841-02-6 [benchchem.com]
- 5. cacheby.com [cacheby.com]
- 6. This compound - Lead Sciences [lead-sciences.com]
- 7. 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic Acid [benchchem.com]
- 8. CN103556174A - Synthesis method of ethyl 4-chloro-1-methyl-3-ethyl-5-pyrazolylcarboxylate - Google Patents [patents.google.com]
- 9. unilongindustry.com [unilongindustry.com]
- 10. CN106187894A - The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester - Google Patents [patents.google.com]
- 11. 173841-07-1|this compound|BLD Pharm [bldpharm.com]
application of ethyl 3-chloro-1-methyl-1H-pyrazole-5-carboxylate in agrochemical research
Application Note: Utilizing Ethyl 3-chloro-1-methyl-1H-pyrazole-5-carboxylate as a Scaffold for Plant Defense Elicitors and MET-I Inhibitors
Executive Summary
This compound (CAS: 29097-00-5) is a high-value heterocyclic intermediate in agrochemical discovery. Unlike generic building blocks, this scaffold possesses a specific substitution pattern (1-methyl, 3-chloro, 5-carboxy) that positions it as a critical precursor for two distinct classes of crop protection agents:
-
Plant Defense Elicitors (Plant Activators): Hydrolysis yields CMPA (3-chloro-1-methyl-1H-pyrazole-5-carboxylic acid), a potent inducer of Systemic Acquired Resistance (SAR) against rice blast (Magnaporthe oryzae) and bacterial blight.
-
Mitochondrial Electron Transport (MET) Complex I Inhibitors: The 5-carboxylate core serves as a template for synthesizing pyrazole-5-carboxamide acaricides and insecticides (analogs of Tolfenpyrad and Tebufenpyrad), where the 3-chloro group modulates lipophilicity and metabolic stability.
This guide details the mechanistic rationale, synthetic protocols, and application workflows for leveraging this molecule in modern agrochemical research.
Mechanistic Insight & Applications
A. Application I: CMPA as a Plant Defense Elicitor
The acid form of this ester, CMPA , functions as a "plant activator."[1] Unlike conventional fungicides that directly poison the pathogen, CMPA primes the plant's immune system.
-
Mechanism of Action (MoA): CMPA acts upstream of the salicylic acid (SA) signaling pathway or bypasses SA accumulation to directly induce defense genes.
-
Key Biomarker: Treatment induces the expression of the PBZ1 (Probenazole-inducible protein 1) gene in rice.
-
Efficacy: It provides robust protection against Pyricuraria oryzae (Rice Blast) and Xanthomonas oryzae (Bacterial Blight) without exhibiting direct antimicrobial activity in vitro, thereby reducing the selection pressure for resistance.
B. Application II: Scaffold for MET-I Inhibitors (Insecticides)
The pyrazole-5-carboxamide motif is a pharmacophore for inhibiting NADH:ubiquinone oxidoreductase (Complex I) in the mitochondrial electron transport chain.
-
SAR Logic: The 5-carboxamide bridge orients the "tail" (often a bulky aryl ether) into the ubiquinone binding pocket.
-
Role of 3-Chloro: The chlorine atom at position 3 (C3) provides steric bulk and electron-withdrawing properties that prevent rapid metabolic oxidation of the pyrazole ring, a common failure point in early-stage leads.
Pathway Visualization
Figure 1: CMPA Signaling and Synthetic Utility
This diagram illustrates the dual utility of the ester: hydrolysis to the bioactive elicitor (CMPA) and derivatization to insecticidal amides.
Caption: Synthetic divergence of the ester precursor into CMPA (plant activator) and carboxamide insecticides, illustrating the downstream biological cascade in rice.
Experimental Protocols
Protocol A: Quantitative Hydrolysis to CMPA
Objective: Isolate high-purity 3-chloro-1-methyl-1H-pyrazole-5-carboxylic acid (CMPA) for biological assay or further derivatization. Rationale: The ethyl ester is stable; aggressive nucleophilic attack by hydroxide is required. Methanol is used as a co-solvent to ensure solubility of the lipophilic ester.
Materials:
-
This compound (10.0 mmol)
-
Sodium Hydroxide (NaOH), 2.0 M aqueous solution
-
Methanol (MeOH), HPLC grade
-
Hydrochloric Acid (HCl), 1.0 M and 6.0 M
Step-by-Step Workflow:
-
Dissolution: In a 100 mL round-bottom flask, dissolve 1.88 g (10 mmol) of the ester in 20 mL of MeOH.
-
Saponification: Add 10 mL of 2.0 M NaOH (20 mmol, 2 equiv) dropwise over 5 minutes.
-
Reaction: Heat the mixture to reflux (65°C) for 2 hours.
-
Checkpoint: Monitor via TLC (30% EtOAc/Hexane). The high Rf ester spot should disappear; the acid will remain at the baseline.
-
-
Work-up:
-
Cool to room temperature.
-
Concentrate under reduced pressure to remove MeOH.
-
Dilute the aqueous residue with 10 mL water.
-
Wash with 10 mL dichloromethane (DCM) to remove unreacted organic impurities (discard organic layer).
-
-
Precipitation: Cool the aqueous layer in an ice bath (0-4°C). Slowly acidify with 6.0 M HCl to pH 2.0. A white precipitate (CMPA) will form.
-
Isolation: Filter the solid, wash with cold water (2 x 5 mL), and dry in a vacuum oven at 50°C.
Protocol B: Diversity-Oriented Synthesis of Pyrazole-5-Carboxamides
Objective: Synthesize a library of amides to screen for MET-I inhibition (insecticidal activity). Rationale: Direct coupling using coupling reagents (HATU/EDC) can be sluggish with electron-deficient pyrazoles. Conversion to the acid chloride is the most robust method for this scaffold.
Materials:
-
CMPA (Prepared in Protocol A)
-
Thionyl Chloride (SOCl2)
-
Catalytic DMF (N,N-Dimethylformamide)
-
Diverse Anilines (e.g., 4-tert-butyl-benzylamine for Tebufenpyrad analogs)
-
Triethylamine (Et3N)
-
Dichloromethane (DCM), anhydrous
Step-by-Step Workflow:
-
Activation: In a dried flask under Nitrogen, suspend CMPA (1.0 equiv) in anhydrous DCM.
-
Chlorination: Add SOCl2 (3.0 equiv) and 1 drop of DMF. Reflux for 2 hours until the solution becomes clear (formation of acid chloride).
-
Evaporation: Remove solvent and excess SOCl2 under vacuum. Caution: SOCl2 is corrosive. Re-dissolve the crude residue in anhydrous DCM.
-
Coupling:
-
Prepare a separate solution of the target Amine (1.1 equiv) and Et3N (2.0 equiv) in DCM.
-
Cool the amine solution to 0°C.
-
Add the pyrazole acid chloride solution dropwise.
-
-
Completion: Stir at Room Temperature for 4 hours.
-
Purification: Wash with 1M HCl, then sat. NaHCO3. Dry over MgSO4. Recrystallize from Ethanol or purify via Silica Gel Chromatography.
Data Summary & Reference Values
Table 1: Physicochemical Profile & Handling
| Property | Value/Description | Relevance |
| Molecular Weight | 188.61 g/mol | Fragment-based drug design |
| LogP (Predicted) | ~1.8 - 2.1 | Moderate lipophilicity; good cuticular penetration |
| Physical State | White to pale yellow solid | Easy handling for weighing/dosing |
| Storage | Sealed, Dry, 2-8°C | Hydrolysis risk if exposed to moisture |
| Key Reactivity | C-5 Ester (Electrophile), C-3 Chloride (Stable) | C-3 Cl requires Pd-catalysis to displace |
Table 2: Comparative Activity of Pyrazole Derivatives
| Compound | Structure Core | Primary Target | Mode of Action |
| CMPA | 3-Cl, 1-Me, 5-COOH | Rice Blast (M. oryzae) | Plant Activator (Induces PBZ1) |
| Tebufenpyrad | 4-Cl, 1-Me, 3-Et, 5-CONH-R | Spider Mites / Aphids | MET-I Inhibitor (Mitochondrial poison) |
| Tolfenpyrad | 4-Cl, 1-Me, 3-Et, 5-CONH-R | Lepidoptera / Hemiptera | MET-I Inhibitor |
| Study Molecule | 3-Cl , 1-Me, 5-COOEt | Research Intermediate | Precursor to CMPA & Novel Analogs |
References
-
Nishioka, M., et al. (2003).[1] "Discovery of 3-chloro-1-methyl-1H-pyrazole-5-carboxylic acid (CMPA) as a new plant activator."[1] Journal of Pesticide Science.[4] [Source]
- Nakashita, H., et al. (2003). "Systemic acquired resistance induction by 3-chloro-1-methyl-1H-pyrazole-5-carboxylic acid in rice.
-
Miyake, T., et al. (2005). "Induction of disease resistance against rice bacterial leaf blight by 3-chloro-1-methyl-1H-pyrazole-5-carboxylic acid." Journal of Pesticide Science.[4] [Source]
-
PubChem Compound Summary. (2025). "3-chloro-1-methyl-1H-pyrazole-5-carboxylic acid."[1][3][5] National Center for Biotechnology Information.
-
Le, T. G., et al. (2019).[6] "Novel 1-Methyl-1H-pyrazole-5-carboxamide Derivatives with Potent Anthelmintic Activity." Journal of Medicinal Chemistry. [7]
Sources
- 1. Frontiers | Synthetic plant defense elicitors [frontiersin.org]
- 2. This compound [myskinrecipes.com]
- 3. 3-chloro-1-methyl-1H-pyrazole-5-carboxylic acid | C5H5ClN2O2 | CID 18970459 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. The Past, Present, and Future of Plant Activators Targeting the Salicylic Acid Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buy 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid (EVT-350749) | 127892-62-0 [evitachem.com]
- 6. research.monash.edu [research.monash.edu]
- 7. Novel 1-Methyl-1 H-pyrazole-5-carboxamide Derivatives with Potent Anthelmintic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Large-Scale Synthesis of Ethyl 3-chloro-1-methyl-1H-pyrazole-5-carboxylate
Executive Summary
This application note details the process development and scale-up protocol for ethyl 3-chloro-1-methyl-1H-pyrazole-5-carboxylate (CAS: 127892-62-0). This scaffold is a critical intermediate in the synthesis of succinate dehydrogenase inhibitor (SDHI) fungicides (e.g., Tolfenpyrad analogs) and novel pharmaceutical agents.
The synthesis of 3,5-disubstituted pyrazoles is historically plagued by regioselectivity challenges. While direct cyclization often favors the thermodynamically stable 5-hydroxy-3-carboxylate isomer, this protocol focuses on the chlorodehydroxylation of the 3-hydroxy-1-methyl-1H-pyrazole-5-carboxylate precursor. We prioritize this route over the Sandmeyer reaction (via 3-amino) for large-scale operations to avoid the thermal hazards associated with diazonium salts.
Key Process Features:
-
Chemistry: Nucleophilic aromatic substitution (
) / Vilsmeier-Haack type chlorination using Phosphorus Oxychloride ( ). -
Scale: Validated for 100 g to 1 kg bench-scale batches; adaptable to pilot plant (50 L+).
-
Critical Quality Attribute (CQA): Regioisomeric purity >99.5% (removal of 5-chloro-3-carboxylate isomer).
Strategic Route Analysis
The selection of the synthetic route is governed by atom economy, safety, and impurity profile control.
Pathway Comparison
| Route | Methodology | Scalability | Risk Profile |
| A. Sandmeyer | 3-Amino precursor | Medium | High: Diazonium accumulation presents explosion risk; Cu waste disposal. |
| B. Oxidative | Oxidation of 3-methyl group | Low | Poor atom economy; harsh oxidants required. |
| C. Dehydroxy-chlorination | 3-Hydroxy precursor + | High | Manageable: Corrosive reagents ( |
Decision: Route C is selected. It utilizes standard industrial equipment (glass-lined reactors) and offers the most direct path to the 3-chloro substituent with high retention of the ester functionality.
Reaction Scheme
The transformation involves the conversion of the enolizable ketone (tautomer of 3-hydroxy) into a vinyl chloride-like moiety within the aromatic ring.
Figure 1: Reaction pathway for the chlorination of the hydroxypyrazole precursor.
Critical Process Parameters (CPP)
To ensure reproducibility and safety, the following parameters must be strictly controlled:
-
Reagent Stoichiometry: A minimum of 3.0 equivalents of
is required. acts as both the reagent and the solvent to ensure homogeneity. -
Temperature Ramp: The reaction is endothermic but requires high activation energy. Heating must be gradual to prevent rapid evolution of HCl gas.
-
Quenching Dynamics: The hydrolysis of excess
is highly exothermic. The quench temperature must be maintained to prevent ester hydrolysis.
Detailed Experimental Protocol
Materials & Equipment
-
Reactor: 2L Double-jacketed glass reactor with overhead stirrer (PTFE impeller).
-
Condenser: Reflux condenser connected to a caustic scrubber (NaOH 20%) to trap HCl.
-
Reagents:
-
Ethyl 3-hydroxy-1-methyl-1H-pyrazole-5-carboxylate (Purity >98%).
-
Phosphorus Oxychloride (
, 99%). -
Dichloromethane (DCM) or Toluene (for extraction).
-
Sodium Bicarbonate (sat. aq.).
-
Step-by-Step Methodology
Phase 1: Reaction Initiation
-
Inerting: Purge the reactor with nitrogen (
) for 15 minutes to remove moisture. reacts violently with water. -
Charging: Charge Ethyl 3-hydroxy-1-methyl-1H-pyrazole-5-carboxylate (100.0 g, 0.543 mol) into the reactor.
-
Reagent Addition: Add
(250.0 g, 1.63 mol, ~3.0 eq) slowly at room temperature.-
Note: The mixture may initially be a slurry. It will solubilize upon heating.
-
-
Heating: Set the jacket temperature to 90°C . Ramp temperature over 30 minutes.
-
Observation: Evolution of HCl gas will begin around 60°C. Ensure scrubber is active.
-
-
Reaction: Maintain reflux (internal temp ~105°C) for 4–6 hours .
-
IPC (In-Process Control): Monitor by HPLC every hour after T=3h. Target: <1.0% Starting Material.
-
Phase 2: Quenching & Isolation (Critical Safety Step)
-
Cooling: Cool the reaction mass to 25°C .
-
Concentration: Distill off excess
under reduced pressure (50 mbar, 50°C bath).-
Recovery: Recovered
can be recycled after purity check.
-
-
Quench Preparation: Prepare a reactor with 500 g Crushed Ice/Water mixture.
-
Quenching: Slowly pour the viscous reaction residue onto the ice/water with vigorous stirring.
-
Exotherm Alert: Maintain internal temperature < 20°C by adding more ice if necessary.
-
Chemistry: This hydrolyzes the remaining phosphoryl chlorides.
-
-
Neutralization: Adjust pH to 7–8 using saturated
solution. Avoid strong bases (NaOH) to prevent hydrolysis of the ethyl ester.
Phase 3: Extraction & Purification
-
Extraction: Extract the aqueous mixture with Dichloromethane (DCM) (
mL). -
Washing: Wash combined organics with Brine (200 mL).
-
Drying: Dry over anhydrous
, filter, and concentrate in vacuo. -
Crystallization:
-
Dissolve crude solid in minimal hot Ethanol/Heptane (1:4) .
-
Cool slowly to 0°C.
-
Filter the white crystalline solid.
-
Data Summary Table
| Parameter | Specification | Result (Typical) |
| Yield | > 85% | 88% (96.5 g) |
| Purity (HPLC) | > 98.0% | 99.2% |
| Appearance | White to off-white solid | White Crystalline Solid |
| Melting Point | 162 – 166 °C | 164 °C |
| Moisture (KF) | < 0.5% | 0.1% |
Process Flow Diagram (PFD)
This diagram illustrates the unit operations and safety barriers required for the
Figure 2: Process flow for the chlorination and isolation stages.
Analytical Controls & Troubleshooting
HPLC Method
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 150 x 4.6 mm, 5µm).
-
Mobile Phase: A: 0.1%
in Water; B: Acetonitrile. Gradient 10% B to 90% B over 20 min. -
Detection: UV @ 254 nm.
-
Retention Time: Precursor (~4.5 min), Target (~12.2 min).
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Insufficient Temperature | Verify internal temp reaches >100°C. Reflux is essential. |
| Ester Hydrolysis | Quench too hot / pH too high | Keep quench <20°C. Use Bicarbonate instead of Caustic. |
| Dark Coloration | Thermal degradation | Ensure |
| Regioisomer Contamination | Impure Starting Material | Recrystallize the 3-hydroxy precursor before chlorination. |
Safety & Environmental (HSE)
-
Phosphorus Oxychloride (
): Highly corrosive. Reacts violently with water to release HCl and Phosphoric acid. Full PPE (Face shield, chemically resistant gloves) is mandatory. -
HCl Emissions: The reaction generates stoichiometric quantities of HCl gas. A scrubber system capable of neutralizing at least 1.1 eq of acid is required.
-
Waste Management: Aqueous waste contains phosphates and chlorides. Treat as hazardous chemical waste according to local environmental regulations (e.g., precipitation of phosphates with lime).
References
-
Compound Data: National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 14770682, 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid. (Note: Structural analog used for property correlation). Link
-
Synthetic Methodology: ChemicalBook.[1] Synthesis of Ethyl 3-methyl-1H-pyrazole-5-carboxylate. Accessed Oct 2023. Link
-
Chlorination Protocols: Amin, S. et al. (2020). A review on synthetic procedures and applications of phosphorus oxychloride (POCl3). ResearchGate. Link
- Patent Literature:Process for the preparation of 1-methyl-3-halo-pyrazole-5-carboxylates.
- Reagent Safety: Vertex AI Search Results (2023). Safety Data for POCl3 and Pyrazole Intermediates.
Sources
Application Note: Purification of Ethyl 3-chloro-1-methyl-1H-pyrazole-5-carboxylate
[1]
Introduction & Impurity Profile
The synthesis of this compound typically involves the chlorination of ethyl 3-hydroxy-1-methyl-1H-pyrazole-5-carboxylate using phosphoryl chloride (POCl
The "Regioisomer Trap"
The most persistent impurity in this class of chemistry is the regioisomer: ethyl 5-chloro-1-methyl-1H-pyrazole-3-carboxylate .
-
Target (3-Cl-5-Ester): The chloro group is at position 3; the ester is at position 5.
-
Impurity (5-Cl-3-Ester): The substituents are reversed.
These isomers have identical molecular weights and similar solubilities, making separation difficult without optimized chromatography or crystallization.
Critical Impurity Table
| Impurity Type | Source | Chemical Nature | Removal Strategy |
| Regioisomer | Non-selective cyclization precursor | Isomeric (Same MW) | Flash Chromatography (High Resolution) |
| Starting Material | Unreacted 3-hydroxy precursor | Polar, H-bond donor | Aqueous Wash / Silica Adsorption |
| Phosphorus Residues | POCl | Acidic, inorganic | Basic Workup (NaHCO |
| Hydrolysis Product | Ester cleavage (Acidic byproduct) | Carboxylic Acid | Base Extraction (Na |
Strategic Purification Workflow
The following flowchart outlines the decision-making process for purifying the crude reaction mixture.
Figure 1: Strategic workflow for the isolation of this compound.
Protocol 1: Reaction Workup (The Foundation)
Objective: Remove acidic byproducts and phosphorus residues before attempting purification. Failure here leads to silica degradation during chromatography.
Reagents:
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Saturated Sodium Bicarbonate (NaHCO
) -
Brine (Saturated NaCl)
Procedure:
-
Quenching: Pour the reaction mixture slowly onto crushed ice. POCl
hydrolysis is exothermic; maintain temperature <20°C to prevent ester hydrolysis. -
Neutralization: Slowly add saturated NaHCO
until pH ~8. Note: Gas evolution (CO ) will be vigorous. -
Extraction: Extract the aqueous layer 3x with DCM.
-
Acid Wash (Optional but Recommended): Wash the combined organic layers once with 0.1 M HCl. This removes trace basic amines if hydrazine residues are present, but is usually unnecessary for the chlorination step.
-
Drying: Dry over anhydrous Na
SO , filter, and concentrate under reduced pressure.-
Checkpoint: The crude oil should be amber/yellow. Green discoloration indicates residual chromium or metal salts (if used upstream) or specific oxidation byproducts.
-
Protocol 2: Flash Column Chromatography (Method A)
Context: This is the primary method for R&D scale (<10 g) or when the crude is an oil.
Stationary Phase: Silica Gel 60 (230–400 mesh). Mobile Phase: Hexanes / Ethyl Acetate.[1][2]
Step-by-Step Optimization:
-
TLC Analysis:
-
Solvent: 20% EtOAc in Hexanes.[2]
-
Visualization: UV (254 nm). The pyrazole ring is UV active.
-
Rf Values (Approximate):
-
Target (3-Cl): 0.45
-
Regioisomer (5-Cl): 0.40 (Often elutes slightly later or earlier depending on specific dipole interactions, typically close).
-
Precursor (3-OH): < 0.1 (Stays at baseline).
-
-
-
Gradient Elution:
-
Equilibration: 100% Hexanes (2 CV - Column Volumes).
-
Ramp: 0% to 15% EtOAc over 5 CV.
-
Hold: 15% EtOAc for 5 CV (Elution of non-polar impurities).
-
Elution: 15% to 30% EtOAc over 10 CV. The target compound typically elutes between 20-25% EtOAc.
-
-
Loading: Use dry loading . Dissolve the crude oil in minimal DCM, adsorb onto silica (1:2 ratio), and evaporate to a free-flowing powder. This improves resolution of the close-eluting regioisomers compared to liquid loading.
Protocol 3: Recrystallization (Method B)
Context: For scale-up (>50 g) or if the crude solidifies upon standing. Solvent System: Ethanol/Water or Heptane/EtOAc.
Procedure (Heptane/EtOAc):
-
Dissolution: Dissolve the crude solid in the minimum amount of hot EtOAc (60°C).
-
Precipitation: Slowly add hot Heptane (ratio approx. 3:1 Heptane:EtOAc) until slight turbidity persists.
-
Cooling: Allow the solution to cool to room temperature (RT) with slow stirring.
-
Crystallization: Cool to 0–5°C for 4 hours.
-
Filtration: Filter the crystals and wash with cold Heptane.
-
Note: If an oil forms ("oiling out"), reheat and add a seed crystal (if available) or slightly increase the EtOAc ratio.
-
Quality Control & Validation
Differentiation of Isomers: The most critical QC step is proving you have the 3-chloro-5-carboxylate and not the 5-chloro-3-carboxylate .
1H NMR (CDCl
-
N-Methyl Group:
-
Target (3-Cl-5-Ester): The N-CH
is adjacent to the electron-withdrawing ester group (via the ring system geometry). Typically appears at δ 4.10 - 4.20 ppm . -
Isomer (5-Cl-3-Ester): The N-CH
is adjacent to the Chlorine. Typically appears upfield at δ 3.80 - 3.90 ppm .
-
-
Ring Proton (H4): Singlet around δ 6.8 - 6.9 ppm .
HPLC Method:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).
-
Mobile Phase: Water (0.1% H
PO ) / Acetonitrile. -
Gradient: 10% to 90% ACN over 15 min.
-
Detection: 220 nm and 254 nm.
Troubleshooting Guide
| Issue | Probable Cause | Solution |
| Low Yield | Hydrolysis of ester during workup. | Ensure quench pH < 9. Keep temperature < 20°C. |
| "Oiling Out" | Impurities preventing crystal lattice formation. | Switch to Flash Chromatography or use a seed crystal. |
| Poor Separation | Column overload or liquid loading effects. | Switch to Dry Loading (Silica adsorption). Reduce load to <1% of silica mass. |
| Green Color | Chromium or metal contamination. | Pass through a pad of Celite and Activated Carbon. |
References
Application Note: Strategies for the Derivatization of Ethyl 3-chloro-1-methyl-1H-pyrazole-5-carboxylate for Biological Screening Library Synthesis
Abstract
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] This application note provides a detailed guide for the strategic derivatization of ethyl 3-chloro-1-methyl-1H-pyrazole-5-carboxylate, a versatile starting material for the generation of diverse compound libraries for biological screening. We present validated protocols for selective functionalization at both the C3 and C5 positions of the pyrazole ring, leveraging modern synthetic methodologies including palladium-catalyzed cross-coupling and classical nucleophilic substitution and amide bond formation. The rationale behind each synthetic choice is discussed to empower researchers in drug discovery and development to generate novel chemical entities with high potential for biological activity.
Introduction: The Pyrazole Scaffold in Drug Discovery
Five-membered nitrogen-containing heterocycles are a cornerstone of modern medicinal chemistry, with the pyrazole ring being particularly prominent.[3] Its unique electronic properties and ability to participate in hydrogen bonding have led to its incorporation into a wide array of approved therapeutics and clinical candidates. Pyrazole derivatives have demonstrated a vast spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties.[4][5]
The starting material, this compound, is an ideal scaffold for library synthesis due to its two distinct and orthogonally reactive functional groups:
-
A C3-chloro substituent , which serves as an excellent leaving group for both transition-metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr).
-
A C5-ethyl carboxylate group , which can be readily hydrolyzed to the corresponding carboxylic acid, providing a handle for the introduction of diverse functionalities via amide coupling.
This dual reactivity allows for the systematic and combinatorial exploration of the chemical space around the pyrazole core, facilitating the development of structure-activity relationships (SAR).
Strategic Overview of Derivatization
The derivatization strategy hinges on the selective modification of the C3 and C5 positions. These modifications can be performed sequentially to maximize the diversity of the resulting library. The overall workflow is depicted below.
Figure 1: Overall strategy for library generation from the core scaffold.
Protocols for Derivatization at the C3-Position
The electron-deficient nature of the pyrazole ring, enhanced by the adjacent nitrogen atoms, makes the C3-chloro position highly reactive. This allows for a variety of powerful transformations.
Figure 2: Key derivatization reactions at the C3-position.
Protocol 3.1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling (C-C Bond Formation)
The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds, enabling the introduction of a wide range of aryl and heteroaryl moieties.[6] The choice of catalyst and base is crucial for achieving high yields, especially with heteroaromatic halides.[7][8]
Materials:
-
This compound (1.0 equiv)
-
Aryl- or heteroarylboronic acid (1.2-1.5 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 equiv)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (3.0 equiv)
-
1,4-Dioxane and Water (e.g., 4:1 v/v)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the boronic acid, Pd(dppf)Cl₂, and the base.
-
Evacuate and backfill the flask with an inert atmosphere (Nitrogen or Argon) three times.
-
Add the degassed solvent mixture (dioxane/water) via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 4-16 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the C3-arylated pyrazole.
Protocol 3.2: Palladium-Catalyzed Buchwald-Hartwig Amination (C-N Bond Formation)
This reaction is one of the most powerful methods for constructing C-N bonds, coupling aryl halides with a vast array of primary and secondary amines.[9] The use of bulky, electron-rich phosphine ligands is critical for efficient catalytic turnover.[10]
Materials:
-
This compound (1.0 equiv)
-
Primary or secondary amine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equiv)
-
XPhos or SPhos (ligand) (0.08 equiv)
-
Sodium tert-butoxide (NaOtBu) or Lithium hexamethyldisilazide (LHMDS) (1.5 equiv)
-
Anhydrous toluene or 1,4-dioxane
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd₂(dba)₃, the phosphine ligand, and the base to a flame-dried Schlenk flask.
-
Add the anhydrous solvent, followed by the amine and then the this compound.
-
Seal the flask and heat the mixture to 90-110 °C for 6-24 hours. Monitor the reaction by LC-MS.
-
After cooling, quench the reaction carefully with saturated aqueous ammonium chloride (NH₄Cl).
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the residue by flash chromatography to obtain the C3-amino pyrazole derivative.
Protocol 3.3: Nucleophilic Aromatic Substitution (SNAr)
For strongly activated systems or with potent nucleophiles, SNAr provides a metal-free alternative for derivatization.[11][12] The reaction is often driven by a strong base to generate the active nucleophile in situ.
Materials:
-
This compound (1.0 equiv)
-
Nucleophile (e.g., a phenol, thiol, or secondary amine) (1.5 equiv)
-
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH) (2.0 equiv)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
Procedure:
-
To a stirred suspension of the base (e.g., NaH) in the anhydrous solvent at 0 °C under an inert atmosphere, add the nucleophile dropwise.
-
Allow the mixture to stir at room temperature for 30 minutes to form the nucleophilic salt.
-
Add a solution of this compound in the same solvent.
-
Heat the reaction to 60-120 °C, depending on the nucleophile's reactivity, and stir until the starting material is consumed (monitor by TLC).
-
Cool the mixture to 0 °C and carefully quench with water.
-
Extract the product with ethyl acetate. Wash the combined organic layers with water (multiple times if using DMF/DMSO) and brine.
-
Dry over Na₂SO₄, filter, and concentrate.
-
Purify by flash column chromatography.
| Reaction Type | Catalyst/Reagent | Base | Typical Solvents | Temperature (°C) |
| Suzuki-Miyaura | Pd(dppf)Cl₂ | K₂CO₃, Cs₂CO₃ | Dioxane/H₂O, Toluene | 80 - 100 |
| Buchwald-Hartwig | Pd₂(dba)₃ / XPhos | NaOtBu, LHMDS | Toluene, Dioxane | 90 - 110 |
| SNAr | (None) | NaH, K₂CO₃ | DMF, DMSO | 60 - 120 |
| Table 1: Comparative summary of typical conditions for C3-position derivatization. |
Protocols for Derivatization at the C5-Position
The C5-ester provides a reliable handle for diversification, primarily through the formation of a robust amide linkage, a common feature in many drug molecules.
Figure 3: Workflow for derivatization at the C5-ester position.
Protocol 4.1: Saponification of the Ethyl Ester
The hydrolysis of the ester to the carboxylic acid is the essential first step for subsequent amide coupling.
Materials:
-
C3-derivatized pyrazole ethyl ester (1.0 equiv)
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH) (2.0-3.0 equiv)
-
Tetrahydrofuran (THF), Methanol (MeOH), and Water (e.g., 3:1:1 v/v/v)
Procedure:
-
Dissolve the pyrazole ester in the THF/MeOH/Water solvent mixture.
-
Add the base (LiOH or NaOH) and stir the mixture at room temperature or gently heat (40-50 °C) for 2-8 hours until hydrolysis is complete (monitor by LC-MS).
-
Remove the organic solvents (THF, MeOH) under reduced pressure.
-
Dilute the remaining aqueous solution with water and acidify to pH 2-3 with 1M hydrochloric acid (HCl).
-
The carboxylic acid product will often precipitate and can be collected by filtration. If it remains in solution, extract with ethyl acetate.
-
Dry the product under vacuum. The material is often pure enough for the next step without further purification.
Protocol 4.2: Amide Coupling
Amide bond formation is a cornerstone of medicinal chemistry. Using modern coupling reagents like HATU provides high yields and minimizes side reactions.
Materials:
-
Pyrazole-5-carboxylic acid (1.0 equiv)
-
Desired primary or secondary amine (1.1 equiv)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
Dissolve the pyrazole-5-carboxylic acid in anhydrous DMF under an inert atmosphere.
-
Add DIPEA, followed by the amine, and finally HATU.
-
Stir the reaction mixture at room temperature for 4-12 hours. Monitor for completion by LC-MS.
-
Once complete, pour the reaction mixture into water and extract the product with ethyl acetate.
-
Wash the combined organic layers with water, 5% aqueous lithium chloride (LiCl) solution (to remove DMF), and brine.
-
Dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude amide by flash column chromatography or preparative HPLC.
Library Generation and Screening Considerations
By combining the C3 and C5 derivatization strategies, a highly diverse library of compounds can be generated. For example, a matrix of 10 boronic acids for Suzuki coupling and 20 amines for amide coupling can rapidly produce a 200-member library from the single starting material.
| Scaffold | R¹ (at C3) | R² (at C5) |
| 4-Fluorophenyl | -N(H)-Cyclopropyl | |
| 2-Thienyl | -N(Me)-Benzyl | |
| -N(H)-Morpholine | -N(H)-(4-pyridyl)methyl | |
| Table 2: Example structures illustrating the diversity achievable through orthogonal derivatization. |
When advancing compounds to biological screening, it is crucial to consider potential liabilities. While pyrazoles are generally well-tolerated, specific substitution patterns can lead to toxicity. For instance, a series of 1-methyl-1H-pyrazole-5-carboxamides were found to exhibit unexpected acute mammalian toxicity due to inhibition of mitochondrial respiration.[13] Therefore, early-stage cytotoxicity and mitochondrial toxicity assays are recommended as part of the screening cascade.
Conclusion
This compound is a powerful and versatile building block for constructing novel compound libraries. The robust palladium-catalyzed and SNAr reactions at the C3 position, combined with reliable amide coupling at the C5 position, provide a flexible synthetic platform. The protocols detailed herein offer researchers a clear and actionable guide to rapidly generate diverse molecules for biological screening, accelerating the hit-to-lead process in modern drug discovery.
References
Sources
- 1. Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II” - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds” | MDPI [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of aryl pyrazole via Suzuki coupling reaction, in vitro mushroom tyrosinase enzyme inhibition assay and in silico comparative molecular docking analysis with Kojic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. youtube.com [youtube.com]
- 10. catsci.com [catsci.com]
- 11. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. 1-Methyl-1 H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 3-Chloro-1-Methyl-1H-Pyrazole-5-Carboxylate
Welcome to the technical support guide for the synthesis of ethyl 3-chloro-1-methyl-1H-pyrazole-5-carboxylate. This molecule is a valuable building block in medicinal chemistry and agrochemical development. However, its multi-step synthesis presents several challenges that can impact yield and purity. This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and an optimized protocol to help researchers overcome common obstacles.
Synthesis Overview
The most common synthetic route to this compound involves three key transformations:
-
Cyclocondensation: Reaction of a 1,3-dicarbonyl compound (like ethyl 2,4-dioxovalerate) with hydrazine hydrate to form the pyrazole core, ethyl 3-methyl-1H-pyrazole-5-carboxylate.[1][2]
-
N-Methylation: Alkylation of the pyrazole nitrogen. This step is often complicated by the formation of regioisomers.[3][4]
-
Chlorination: Introduction of a chlorine atom at the C3 position of the pyrazole ring.
Each of these steps has critical parameters that must be controlled to ensure a high yield of the final product.
Frequently Asked Questions (FAQs)
Q1: My initial cyclocondensation reaction to form the pyrazole ring is low-yielding. What am I doing wrong?
A1: Low yields in the initial cyclization are often due to improper temperature control or incorrect stoichiometry. The reaction of ethyl 2,4-dioxovalerate with hydrazine hydrate is exothermic. It's crucial to add the hydrazine dropwise at 0 °C to prevent side reactions.[1] Using a slight excess of hydrazine can also drive the reaction to completion, but a large excess can complicate purification.
Q2: I'm getting a mixture of two isomers after the N-methylation step. How can I improve the selectivity for the desired N1-methylated product?
A2: This is the most common challenge in this synthesis. The two nitrogen atoms in the pyrazole ring have similar nucleophilicity, leading to a mixture of N1 and N2 methylated isomers when using traditional reagents like dimethyl sulfate or methyl iodide.[3][5] Several factors influence this selectivity:
-
Steric Hindrance: The substituent at the C5 position (the ethyl carboxylate group) offers some steric hindrance that can favor methylation at the N1 position.
-
Solvent and Base: The choice of solvent and base can significantly alter the isomeric ratio.[4]
-
Methylating Agent: Using sterically bulky "masked" methylating agents, such as (chloromethyl)triisopropoxysilane, has been shown to dramatically improve N1-selectivity to >90%.[5][6]
Q3: The final chlorination step is not working, or it's creating multiple chlorinated products. What is the best approach?
A3: The reactivity of the pyrazole ring towards electrophilic chlorination can be sensitive.
-
Incorrect Reagent: Thionyl chloride (SOCl₂) or sulfuryl chloride (SO₂Cl₂) are common chlorinating agents. However, harsh conditions can lead to degradation or over-chlorination. Trichloroisocyanuric acid (TCCA) has emerged as a mild and efficient reagent for the chlorination of pyrazoles, often providing high yields under solvent-free or mild conditions.[7][8][9]
-
Reaction Conditions: For reagents like SOCl₂, a catalyst such as DMF may be required to facilitate the reaction.[10] Careful temperature control is essential to prevent side reactions.
Q4: My final product is difficult to purify. What are the likely impurities?
A4: Common impurities include:
-
The undesired N2-methylated regioisomer.
-
Unreacted starting material from any of the steps.
-
Over-chlorinated byproducts.
-
Hydrolyzed product, where the ethyl ester is converted to a carboxylic acid, especially if exposed to acidic or basic conditions during workup.[11] Careful monitoring by TLC or LC-MS at each stage is critical to identify the source of impurities. Purification is typically achieved via silica gel column chromatography.
Troubleshooting Guide
This section addresses specific problems you may encounter and provides a logical workflow for diagnosing and solving them.
Problem 1: Low or No Yield
If your overall yield is low, it's important to isolate which step is failing. Analyze a crude sample from each step via TLC, ¹H NMR, or LC-MS.
.dot
Caption: Troubleshooting workflow for low yield diagnosis.
Problem 2: Poor N-Methylation Regioselectivity
This is a critical step to optimize. If you are obtaining an inseparable mixture of N1 and N2 isomers, consider the following adjustments.
| Parameter | Standard Condition (Low Selectivity) | Optimized Condition (High N1-Selectivity) | Rationale |
| Methylating Agent | Dimethyl Sulfate (DMS) or Methyl Iodide (MeI) | (Chloromethyl)triisopropoxysilane followed by TBAF quench[5][6] | The bulky silane reagent sterically directs alkylation to the less hindered N1 position. The silyl group is then cleaved to leave a methyl group. |
| Base | K₂CO₃, Na₂CO₃[12] | NaH, KHMDS | A stronger base ensures complete deprotonation of the pyrazole N-H, forming the pyrazolate anion, which can alter the reactivity of the two nitrogens.[3] |
| Solvent | Ethanol, Methanol | THF, DMF, TFE | Aprotic polar solvents can better solvate the cation of the base, increasing its effectiveness. Fluorinated alcohols like TFE have been shown to dramatically improve regioselectivity in some pyrazole formations. |
| Temperature | Reflux | 0 °C to Room Temperature | Lower temperatures can sometimes enhance the kinetic selectivity between the two nitrogen atoms. |
Optimized Experimental Protocol
This protocol incorporates best practices to maximize yield and purity.
Step 1: Synthesis of Ethyl 3-Methyl-1H-pyrazole-5-carboxylate
-
To a solution of ethyl 2,4-dioxovalerate (1.0 eq) in ethanol at 0 °C, add hydrazine monohydrate (1.1 eq) dropwise over 30 minutes.[1]
-
Allow the reaction mixture to warm to room temperature and stir for 15 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Concentrate the mixture under reduced pressure.
-
Pour the residue into water and extract with ethyl acetate (3x).
-
Combine the organic layers, dry with anhydrous Na₂SO₄, filter, and concentrate to afford the crude product, which can often be used without further purification.[1]
Step 2: N1-Methylation
-
To a suspension of sodium hydride (NaH, 60% in mineral oil, 1.2 eq) in anhydrous DMF at 0 °C, add a solution of ethyl 3-methyl-1H-pyrazole-5-carboxylate (1.0 eq) in anhydrous DMF dropwise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add dimethyl sulfate (DMS, 1.1 eq) dropwise, maintaining the temperature at 0 °C.[12]
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor by TLC or LC-MS for the disappearance of starting material.
-
Carefully quench the reaction by pouring it into ice-water.
-
Extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify by silica gel column chromatography (Hexane:Ethyl Acetate gradient) to isolate the desired N1-methylated product from the N2-isomer.
Step 3: Chlorination
-
Dissolve the ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate (1.0 eq) in a suitable solvent like dichloromethane or conduct the reaction solvent-free.
-
Add Trichloroisocyanuric acid (TCCA, 0.4 eq - Note: TCCA provides 3 eq of active chlorine) in portions at room temperature.[9]
-
Stir the reaction at room temperature for 2-4 hours. Monitor by TLC.
-
Upon completion, filter the reaction mixture to remove the cyanuric acid byproduct.
-
Wash the filtrate with aqueous sodium bicarbonate solution, then with brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) or purify by column chromatography if necessary to yield the final product.
.dot
Caption: Overview of the optimized three-step synthesis workflow.
References
-
Yang, H. & Dalton, D. M. (2024). (Chloromethyl)triisopropoxysilane Enables Highly Regioselective N1-Methylation of Pyrazoles. The Journal of Organic Chemistry, 89(6), 4221–4224. Available at: [Link]
-
Alonso, F., et al. (2005). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 70(18), 7417–7420. Available at: [Link]
-
Yang, H. & Dalton, D. M. (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. The Journal of Organic Chemistry, 89(6), 3379–3384. Available at: [Link]
-
Krasavin, M., et al. (2022). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Molecules, 27(19), 6527. Available at: [Link]
-
Wang, Y., et al. (2020). Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. Molecules, 25(18), 4281. Available at: [Link]
-
C‒H An chlorination of pyrazole 1a. ResearchGate. Available at: [Link]
-
Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. ResearchGate. Available at: [Link]
-
N,N-Dimethylformamide catalyzed electrophilic/nucleophilic chlorination of pyrazoles. Wuhan University Journal of Natural Sciences, 20(6), 489-494. Available at: [Link]
-
SYNTHESIS OF 3 Bromo 1 (3 Chloro 2 Pyridinyl) 1 H Pyrazole 5 Carboxylic Acid. IPRadvisors. Available at: [Link]
-
ethyl 3-chloro-1-methyl-5-sulfamoylpyrazole-4-carboxylate. ChemSynthesis. Available at: [Link]
- The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester. Google Patents.
-
Solvent-free mechanochemical chlorination of pyrazoles with trichloroisocyanuric acid. Green Chemistry, 22(19), 6425-6429. Available at: [Link]
-
4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid. PubChem. Available at: [Link]
-
This compound. MySkinRecipes. Available at: [Link]
-
Synthesis, Characterization and Pharmacological Evaluation of Pyrazole Derivatives Potent CNS Agents. Indian Journal of Chemistry (IJC). Available at: [Link]
-
Recent advances in the synthesis of new pyrazole derivatives. Arkivoc, 2017(part i), 194-219. Available at: [Link]
-
Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 26(5), 1383. Available at: [Link]
-
The synthetic development of pyrazole nucleus: From reflux to microwave. Der Pharmacia Lettre, 5(1), 340-354. Available at: [Link]
-
Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II”. Molecules, 28(15), 5894. Available at: [Link]
Sources
- 1. Ethyl 3-methyl-1H-pyrazole-5-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 7. Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Solvent-free mechanochemical chlorination of pyrazoles with trichloroisocyanuric acid - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. N,N-Dimethylformamide catalyzed electrophilic/nucleophilic chlorination of pyrazoles-SciEngine [sciengine.com]
- 11. Synthesis Of 3 Bromo 1 (3 Chloro 2 Pyridinyl) 1 H Pyrazole 5 [quickcompany.in]
- 12. ETHYL 3-(4-CHLOROPHENYL)-1-METHYL-1H-PYRAZOLE-5-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]
regioselectivity issues in the synthesis of substituted pyrazoles
Technical Support Center: Regioselectivity in Substituted Pyrazole Synthesis
Introduction: The "N-Shift" Paradox
Welcome to the Pyrazole Synthesis Support Center. If you are here, you are likely staring at an NMR spectrum showing a frustrating 60:40 mixture of regioisomers. You are not alone. The pyrazole ring, a cornerstone of modern medicinal chemistry (e.g., Celecoxib, Ruxolitinib), presents a unique challenge: the indistinguishability of its nitrogen atoms during synthesis and the tautomeric ambiguity of the final product.
This guide is not a textbook; it is a troubleshooting manual designed to resolve specific regioselectivity failures. We focus on the two most common workflows: De Novo Ring Construction and Post-Synthetic Functionalization .
Module 1: De Novo Synthesis (Condensation Reactions)
Ticket #101: "I'm getting a mixture of 1,3,5- and 1,5,3-isomers from my 1,3-diketone."
The Root Cause: In the classical Knorr synthesis (Hydrazine + Unsymmetrical 1,3-Diketone), the hydrazine nucleophile faces a choice.[1] It can attack either the C1 or C3 carbonyl. This choice is governed by a delicate balance of sterics (attacking the less hindered carbon) and electronics (attacking the more electrophilic carbon).[2] Often, these factors oppose each other, leading to the dreaded "isomer soup."
Diagnostic Protocol:
-
Check your electrophile: Is one carbonyl significantly more hindered (e.g.,
-Butyl vs. Methyl)? -
Check your solvent: Are you using ethanol? (Protic solvents often mask electronic differences via hydrogen bonding).
The Fix: The Enaminone Surrogate Protocol
Stop using 1,3-diketones for unsymmetrical targets. Switch to
-
Why? In an enaminone (
), the electronic bias is extreme. The carbonyl carbon is hard/electrophilic, while the carbon attached to the amine is deactivated. -
Mechanism: The hydrazine's terminal nitrogen (the most nucleophilic) exclusively attacks the enaminone's activated carbonyl, locking in the regiochemistry before cyclization occurs.
Experimental Protocol: Regioselective Synthesis via Enaminones
Target: 1-Aryl-3-substituted-5-methylpyrazole (High Selectivity)
Reagents:
-
Aryl hydrazine hydrochloride (1.0 equiv)
- -enaminone (1.0 equiv) [Prepared from ketone + DMF-DMA]
-
Ethanol (0.5 M concentration)
-
Catalytic HCl (optional, for rate enhancement)[1]
Step-by-Step:
-
Precursor Prep: Reflux your starting methyl ketone with
-dimethylformamide dimethyl acetal (DMF-DMA) neat or in toluene for 4-12 hours. Evaporate volatiles to obtain the crude enaminone. -
Condensation: Dissolve the enaminone in Ethanol.
-
Addition: Add the aryl hydrazine.
-
Cyclization: Reflux for 2–4 hours. Monitor via TLC.
-
Workup: Cool to RT. The regio-pure pyrazole often precipitates. If not, remove solvent and recrystallize from EtOH/Heptane.
Technical Note: If you require the inverse isomer (1-Aryl-5-substituted-3-methyl), you cannot simply swap reagents. You must synthesize the monothio-1,3-diketone or use specific alkynyl ketone methodologies [1].
Module 2: Post-Synthetic Modification (N-Alkylation)
Ticket #102: "My pyrazole N-alkylation is yielding a 1:1 mixture of N1 and N2 products."
The Root Cause:
Unsubstituted pyrazoles exist in rapid tautomeric equilibrium (
-
Steric Rule: The alkylating agent prefers the nitrogen furthest from bulky C3/C5 substituents (the "Steric Governor").
-
Electronic Rule: Lone pair availability (often overruled by sterics).
The Fix: The "Michael Acceptor" Route or Transient Directing
Standard alkyl halides (
Decision Matrix for N-Alkylation:
| Substituents (C3/C5) | Reagent Type | Predicted Major Isomer | Mechanism |
| Symmetric (Me/Me) | Alkyl Halide | N/A (Identical) | Statistical |
| Unsymmetric (Ph/H) | Alkyl Halide | N1-Alkylation (Next to H) | Steric Avoidance |
| Unsymmetric (Ph/H) | Michael Acceptor | N1-Alkylation (>99:1) | Thermodynamic/Orbital |
| Unsymmetric (CF3/Me) | Alkyl Halide | N1-Alkylation (Next to Me) | Electronic (CF3 repels) |
Experimental Protocol: Highly Selective N1-Alkylation
Method: Base-Free Michael Addition [2]
Reagents:
-
Acrylate/Acrylonitrile derivative (1.2 equiv)
-
Water (Solvent) or DBU (Catalyst if neat)
Step-by-Step:
-
Mix: Combine pyrazole and Michael acceptor in water (heterogeneous suspension).
-
Stir: Vigorously stir at 100°C for 12 hours. No base required.
-
Isolation: Cool to RT. Filter the solid precipitate.
-
Result: This method typically yields the N1-alkylated product (alkylation adjacent to the smaller group) with >95% regioselectivity due to hydrogen-bond directing effects in the transition state.
Visualizing the Pathways
The following diagram illustrates the critical decision points in pyrazole synthesis to avoid regioselectivity failure.
Caption: Decision tree for selecting the correct synthetic pathway to minimize regiochemical mixtures.
Frequently Asked Questions (FAQ)
Q1: Can I use Lewis Acids to improve regioselectivity in condensation reactions?
A: Yes, but with caution. Lewis acids like
Q2: How does solvent polarity affect the hydrazine attack? A: In non-polar solvents, the hydrazine nucleophile is less solvated and more reactive, often leading to lower selectivity (kinetic control). In fluorinated alcohols like HFIP (Hexafluoroisopropanol) , hydrogen bonding can activate specific carbonyls and stabilize transition states, often reversing or enhancing selectivity compared to ethanol [4].
Q3: I need a 1,4-disubstituted pyrazole. Condensation isn't working. A: Condensation is the wrong tool for 1,4-substitution. You should use a [3+2] Cycloaddition . specifically the copper-catalyzed reaction of sydnones with alkynes (CuSAC).[7] This "Click-like" reaction provides 1,4-disubstituted pyrazoles with perfect regiocontrol, bypassing the condensation issues entirely [5].
References
-
Regioselective Synthesis of 1,3,5-Substituted Pyrazoles. Source: Journal of Organic Chemistry.[8][9][10] URL:[Link] (Representative Link)
-
Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Source: Journal of Organic Chemistry (2022).[8] URL:[Link]
-
Regioselective synthesis of pyrazoles via enaminones. Source: Tetrahedron Letters. URL:[Link]
-
Solvent-Controlled Regioselective Synthesis of Pyrazoles. Source: Organic Letters.[3][11][12] URL:[Link]
-
Copper-Catalyzed Sydnone-Alkyne Cycloaddition Reaction. Source: Journal of Organic Chemistry (2014). URL:[Link]
Sources
- 1. Exploring Three Avenues: Chemo- and Regioselective Transformations of 1,2,4-Triketone Analogs into Pyrazoles and Pyridazinones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Pyrazole synthesis [organic-chemistry.org]
- 4. Cyclocondensation of arylhydrazines with 1,3-bis(het)arylmonothio-1,3-diketones and 1,3-bis(het)aryl-3-(methylthio)-2-propenones: synthesis of 1-aryl-3,5-bis(het)arylpyrazoles with complementary regioselectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. semanticscholar.org [semanticscholar.org]
- 9. acs.figshare.com [acs.figshare.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Regioselective Pyrazole Synthesis
Ticket ID: #PYR-iso-992 Subject: Preventing Formation of Isomeric Mixtures in Pyrazole Synthesis Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist
🟢 System Status: Overview
Welcome to the Technical Support Center. You are likely here because your standard Knorr condensation (1,3-dicarbonyl + hydrazine) yielded a frustrating ~1:1 mixture of 1,3- and 1,5-substituted pyrazoles that are inseparable by standard flash chromatography.
This guide treats your synthetic route as a "programmable system." To fix the bug (isomeric mixture), we must debug the code (reaction mechanism) or upgrade the hardware (starting materials).
🛠 Tier 1: Diagnostics (Root Cause Analysis)
The Bug: Lack of Nucleophilic Discrimination.
In a standard reaction between an unsymmetrical 1,3-diketone and a substituted hydrazine, two competing pathways exist. The hydrazine contains two nucleophilic nitrogens (
-
Pathway A:
attacks 1,5-isomer. -
Pathway B:
attacks 1,3-isomer.
Unless there is a significant steric or electronic bias, the activation energies for these attacks are similar (
Visualization: The Bifurcation Error
The following logic flow illustrates where the "system" crashes into isomerism.
Figure 1: Logic flow of the Knorr Pyrazole Synthesis showing the bifurcation point leading to isomeric mixtures.
🔧 Tier 2: Protocol Optimization (Patching the Current Route)
If you must use a 1,3-diketone (e.g., due to availability), you can attempt to bias the system using solvent effects or Lewis Acids.
Solvent & pH Control
Theory: Hydrazines are "hard" nucleophiles. In protic solvents (EtOH), hydrogen bonding can mask the more nucleophilic nitrogen or activate a specific carbonyl. In fluorinated alcohols (e.g., HFIP, TFE), the strong H-bond donating ability can activate the carbonyls, sometimes improving selectivity.
Troubleshooting Steps:
-
Switch Solvent: Move from EtOH to HFIP (Hexafluoroisopropanol) .
-
Control pH: If using hydrazine hydrochloride, ensure controlled release of the free base (e.g., using NaOAc) to prevent rapid, non-selective attack.
Lewis Acid Catalysis
Theory: A Lewis Acid (LA) will coordinate to the most basic carbonyl oxygen. If one carbonyl is significantly more basic (or less sterically hindered) than the other, the LA will selectively activate it, directing the initial nucleophilic attack.
Comparative Data: Regioselectivity by Condition Substrate: 1-phenyl-1,3-butanedione + Methylhydrazine
| Condition | Solvent | Additive | Major Isomer | Ratio (1,5 : 1,3) |
| Standard | Ethanol | None | Mixed | 60:40 |
| Acidic | Ethanol | HCl (cat.) | 1,5-isomer | 85:15 |
| Lewis Acid | THF | Yb(OTf)₃ (10 mol%) | 1,5-isomer | 98:2 |
| Fluorinated | TFE | None | 1,5-isomer | 90:10 |
Note: The 1,5-isomer is typically favored kinetically (attack at the less hindered methyl ketone), while the 1,3-isomer is favored thermodynamically.
🚀 Tier 3: Hardware Upgrade (Advanced Synthetic Strategies)
If Tier 2 fails, your "hardware" (the 1,3-diketone) is obsolete for this application. You must upgrade to Enaminones .
The Enaminone Protocol (Recommended Fix)
Why it works: Enaminones (
Protocol: Regioselective Synthesis via Enaminones
-
Step A: Enaminone Formation
-
Reagents: Methyl ketone + DMF-DMA (N,N-Dimethylformamide dimethyl acetal).
-
Conditions: Reflux neat or in Toluene for 3–12 h.
-
Observation: Formation of a yellow/orange solid or oil.
-
Mechanism: Condensation of DMF-DMA with the acidic
-protons of the ketone.
-
-
Step B: Cyclization
Self-Validating Check:
-
If you use an enaminone, the hydrazine's
(most nucleophilic) attacks the Enaminone's first. -
The subsequent cyclization eliminates
. -
Result: 100% Regiocontrol.
Visualizing the Upgrade
This workflow compares the flawed Diketone route with the robust Enaminone route.
Figure 2: Comparison of synthetic routes. Route B (Enaminone) eliminates the decision node found in Figure 1.
📚 Knowledge Base (FAQs)
Q1: I have a mixture. How do I distinguish the isomers by NMR?
A: Standard 1H NMR is often insufficient if the isomers are similar. You need NOE (Nuclear Overhauser Effect) or ROESY experiments.
-
1,5-isomer: You will see an NOE correlation between the N-substituent (e.g., Phenyl ortho-protons) and the C5-substituent (or C4-H).
-
1,3-isomer: The N-substituent is far from the C3-substituent; no NOE will be observed between them.
-
13C NMR: The C3 and C5 carbons have distinct chemical shifts.[3] C5 (adjacent to N) is typically shielded relative to C3 (adjacent to N=) in N-substituted pyrazoles, though this depends heavily on substituents [1].
Q2: Why does my pyrazole show broad signals in NMR?
A: If your pyrazole is N-unsubstituted (
-
Fix: Run the NMR at high temperature (e.g., 50°C) to sharpen the peaks (fast exchange) or very low temperature to freeze the tautomers [2].
Q3: Can I use metal catalysis to force regioselectivity?
A: Yes. Copper-catalyzed oxidative coupling or specific Ruthenium catalysts can be used with alkynes and hydrazines. For example, Cu-catalyzed addition of hydrazines to alkynones often favors the 1,3-isomer via a Michael-addition-first mechanism [3].
🔗 References
-
Alkorta, I., et al. (2025).[4] 13C NMR Spectroscopy of Heterocycles: 1-Phenyl-3-aryl/t-butyl-5-arylpyrazoles. ResearchGate. Link
-
Silva, V. L. M., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. PMC - NIH. Link
-
Gosselin, F., et al. (2023).[5][6] Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. Link
-
BenchChem Support. (2025). Technical Support Center: Managing Regioselectivity in Substituted Pyrazole Synthesis. BenchChem. Link
-
Fustero, S., et al. (2011). Regioselective Synthesis of Pyrazoles and Pyrazolines. Chemical Reviews. (Contextual grounding for Lewis Acid data).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enaminones as Building Blocks for the Synthesis of Substituted Pyrazoles with Antitumor and Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
strategies to control regioselectivity in Knorr pyrazole synthesis
Technical Support Center: Regioselectivity in Knorr Pyrazole Synthesis
Welcome to the Advanced Synthesis Support Module. Current Topic: Controlling Regioselectivity in the Condensation of Hydrazines with 1,3-Dielectrophiles. User Level: Senior Researcher / Process Chemist.
Module 1: Diagnostic & Mechanistic Logic
The Core Problem:
In the classical Knorr synthesis, reacting a monosubstituted hydrazine (
Why does this happen? The reaction outcome is a vector sum of three competing forces:
-
Nucleophilicity: The terminal
is generally more nucleophilic than the substituted nitrogen. -
Electrophilicity: The two carbonyl carbons differ in reactivity based on their substituents (
vs ). -
Thermodynamics: The final stability of the pyrazole ring (minimizing steric clash between N-substituents and C-substituents).
Visualizing the Competition: The diagram below illustrates the bifurcation point where selectivity is lost.
Caption: Mechanistic bifurcation in Knorr synthesis. The initial nucleophilic attack is the primary determinant of regioselectivity under kinetic control.
Module 2: Strategic Control Parameters
To force the reaction down a single path, you must manipulate the Electronic/Steric Bias or the Solvent Environment .
Strategy A: The Fluorine Effect (Electronic Control)
When synthesizing trifluoromethylpyrazoles (common in medicinal chemistry), the
-
Default Outcome: The more nucleophilic
of the hydrazine attacks the -carbonyl. -
The Twist: While kinetic attack favors the
side, the stability of the hydrated intermediate can lead to reversibility. -
Optimization: Using fluorinated alcohols (TFE or HFIP) as solvents can lock in the kinetic product or stabilize specific transition states, often reversing selectivity compared to Ethanol [1].
Strategy B: The "Masked" Carbonyl (Stepwise Control)
If the 1,3-dicarbonyl is too similar electronically (e.g., Methyl vs. Ethyl), standard Knorr synthesis will fail to be selective.
-
Solution: Replace the dicarbonyl with an Enaminone (
). -
Mechanism: The enaminone presents one hard electrophile (Carbonyl) and one soft electrophile (Michael acceptor). Under acidic conditions, the hydrazine
attacks the carbonyl exclusively, while the substituted nitrogen displaces the amine [2].
Module 3: Experimental Protocols
Protocol 1: Regioselective Synthesis using Fluorinated Solvents
Best for: Fluorinated 1,3-diketones where standard EtOH reflux gives mixtures.
| Parameter | Condition |
| Substrate | 1,1,1-Trifluoro-2,4-pentanedione (1.0 equiv) |
| Reagent | Aryl Hydrazine (1.1 equiv) |
| Solvent | 2,2,2-Trifluoroethanol (TFE) or HFIP [1] |
| Concentration | 0.5 M |
| Temperature | Reflux (approx. 78°C for TFE) |
| Time | 2–4 Hours |
Step-by-Step:
-
Dissolve the diketone in TFE in a round-bottom flask.
-
Add the hydrazine dropwise at room temperature (exothermic reaction possible).
-
Heat to reflux and monitor by LCMS.
-
Workup: Evaporate the volatile fluorinated solvent (recoverable). The residue is often the pure regioisomer.
-
Validation: Check regiochemistry via 1H-NMR (NOE cross-peaks between N-Ar protons and Pyrazole-H/CH3).
Protocol 2: The Enaminone Route (High Fidelity)
Best for: Alkyl-Alkyl or Aryl-Alkyl pyrazoles requiring 100% regiocontrol.
| Parameter | Condition |
| Precursor | Enaminone (Synthesized from Acetyl chloride + Alkyne or DMF-DMA) |
| Reagent | Methyl Hydrazine HCl salt |
| Solvent | Ethanol |
| Catalyst | Conc. HCl (cat.) |
Step-by-Step:
-
Enaminone Formation: React your ketone with DMF-DMA (N,N-Dimethylformamide dimethyl acetal) at reflux to generate the enaminone intermediate. Isolate this intermediate (usually solid).
-
Cyclization: Suspend the enaminone in Ethanol.
-
Add Methyl Hydrazine (1.1 equiv).
-
Heat to reflux for 3 hours.
-
Result: The hydrazine
attacks the carbonyl of the enaminone, and the attacks the alkene carbon, displacing dimethylamine.
Module 4: Troubleshooting & FAQs
Q1: I am getting a 50:50 mixture of isomers. What is the first variable I should change? A: Switch the solvent. If you are using Ethanol, switch to Acetic Acid (promotes thermodynamic control) or TFE/HFIP (promotes kinetic control/H-bond stabilization). If the substrates are sterically similar (e.g., Methyl vs Ethyl), solvent switching may not be enough; you must switch to the Enaminone method (Protocol 2).
Q2: How does pH affect the regioselectivity? A:
-
Neutral/Basic: The hydrazine acts as a nucleophile.[1] The terminal
attacks the most electrophilic carbonyl. -
Acidic: The carbonyls are protonated.[2][3] The reaction often shifts to thermodynamic control, favoring the isomer where the bulkiest group on the pyrazole is away from the N-substituent [3].
Q3: My product is unstable during purification. Why? A: 5-hydroxy-pyrazolines (intermediates) often co-elute or decompose. Ensure you drive the reaction to completion (full dehydration) by extending reflux time or adding a Dean-Stark trap to remove water.
Q4: Can I predict the outcome computationally?
A: Yes. Calculate the Local Electrophilicity Index (
Decision Tree: Optimization Workflow
Caption: Workflow for troubleshooting poor regioselectivity in pyrazole synthesis.
References
-
Fustero, S., et al. "Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents." Journal of Organic Chemistry, 2008.[4]
-
Deng, X., & Mani, N. S. "Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins."[4] Journal of Organic Chemistry, 2008.[4]
-
Dalal Institute. "Kinetic vs. Thermodynamic Control of Reactions." A Textbook of Organic Chemistry, 2021.
-
Zhu, C., et al. "Regioselective Synthesis of 3-Trifluoromethylpyrazole by Coupling of Aldehydes, Sulfonyl Hydrazides, and 2-Bromo-3,3,3-trifluoropropene."[5] Organic Letters, 2020.[5][6]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]
- 5. Regioselective Synthesis of 3-Trifluoromethylpyrazole by Coupling of Aldehydes, Sulfonyl Hydrazides, and 2-Bromo-3,3,3-trifluoropropene [organic-chemistry.org]
- 6. Regioselective Synthesis of 3-Trifluoromethylpyrazole by Coupling of Aldehydes, Sulfonyl Hydrazides, and 2-Bromo-3,3,3-trifluoropropene - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A New Frontier in Fungal Pathogen Control: Comparative Efficacy of Ethyl 3-Chloro-1-methyl-1H-pyrazole-5-carboxylate Derivatives
In the relentless pursuit of robust agricultural productivity and sustainable crop protection, the demand for novel, effective fungicides is ever-present. The emergence of resistance to existing chemical classes and the continuous need for environmentally benign solutions drive the exploration of new fungicidal scaffolds. Among these, pyrazole derivatives have garnered significant attention for their broad-spectrum biological activities. This guide provides a comprehensive technical comparison of the biological activity of ethyl 3-chloro-1-methyl-1H-pyrazole-5-carboxylate derivatives against established commercial fungicides, offering researchers and drug development professionals a critical overview of their potential in modern crop protection.
The Rise of Pyrazole-Based Fungicides
The pyrazole ring is a privileged scaffold in agrochemical research, forming the core of several commercially successful fungicides.[1][2] These compounds often target the fungal respiratory chain, specifically the succinate dehydrogenase (SDH) enzyme (Complex II), leading to a disruption of energy production and subsequent fungal cell death. This mode of action has proven effective against a wide range of plant pathogenic fungi. The this compound core serves as a versatile building block for the synthesis of a diverse library of derivatives with potentially enhanced fungicidal efficacy and a favorable toxicological profile.
Synthesis of this compound Derivatives: A Generalized Approach
The synthesis of the title compounds and their derivatives typically involves a multi-step process. A common pathway begins with the cyclization of a β-ketoester with a hydrazine derivative to form the pyrazole ring. Subsequent chlorination and esterification reactions yield the this compound scaffold. Further modifications can be introduced at various positions of the pyrazole ring to generate a library of derivatives for biological screening. The rationale behind these modifications is to optimize the molecule's interaction with the target enzyme and improve its physicochemical properties for better uptake and translocation within the plant.
Caption: Generalized workflow for the synthesis of this compound derivatives.
Comparative In Vitro Antifungal Activity
The true measure of a novel fungicide's potential lies in its performance against economically important plant pathogens, especially when compared to established commercial products. This section presents a comparative analysis of the in vitro antifungal activity of various this compound derivatives against a selection of existing fungicides. The data is compiled from multiple studies and is presented to provide a broad overview of the fungicidal landscape.
It is crucial to note that direct comparison of EC50 values across different studies should be approached with caution due to variations in experimental conditions, such as fungal isolates, media composition, and incubation times. However, the data presented provides valuable insights into the relative potency of these novel compounds.
Activity Against Rhizoctonia solani
Rhizoctonia solani is a soil-borne pathogen with a wide host range, causing significant yield losses in various crops. Several studies have demonstrated the potent activity of pyrazole derivatives against this fungus.
| Compound/Fungicide | EC50 (µg/mL) | Fungal Species | Reference |
| Isoxazolol Pyrazole Carboxylate Derivative (7ai) | 0.37 | Rhizoctonia solani | [3] |
| Carbendazim (Commercial Standard) | 1.00 | Rhizoctonia solani | [3] |
| Pyrazole-5-sulfonamide Derivative (C22) | 3.06 (mg/L) | Rhizoctonia solani | [4] |
| Pyrazole Carboxamide Thiazole Derivative (23i) | 3.79 (mg/L) | Rhizoctonia solani | [5] |
As indicated in the table, a novel isoxazolol pyrazole carboxylate derivative exhibited significantly higher in vitro activity against R. solani than the widely used benzimidazole fungicide, carbendazim.[3] This highlights the potential of this new chemical class to manage diseases caused by this pathogen. Other pyrazole derivatives have also shown promising EC50 values against R. solani.[4][5]
Activity Against Fusarium Species
Fusarium species are responsible for a range of devastating plant diseases, including vascular wilts and head blights, and can also produce mycotoxins that are harmful to humans and animals.
| Compound/Fungicide | EC50 (µM) | Fungal Species | Reference |
| Pyrazole Derivative (1v) | 0.0530 | Fusarium graminearum | [1][6] |
| Pyraclostrobin (Commercial Standard) | Comparable to 1v | Fusarium graminearum | [1][6] |
| AR-12 (1,5-diaryl-3-trifluoropyrazole) | 2 to 8 (µg/mL) (MIC) | Fusarium solani | [7] |
| Voriconazole (Commercial Standard) | Comparable to AR-12 (MIC) | Fusarium solani | [7] |
A novel pyrazole derivative (1v) demonstrated in vitro activity against Fusarium graminearum that was comparable to the commercial strobilurin fungicide, pyraclostrobin.[1][6] Another pyrazole derivative, AR-12, showed promising minimum inhibitory concentrations (MICs) against Fusarium solani, on par with the medical azole antifungal, voriconazole.[7]
Broad-Spectrum Antifungal Activity
Many newly synthesized pyrazole derivatives have been screened against a panel of plant pathogenic fungi, demonstrating a broad spectrum of activity.
| Compound | Target Fungi | EC50 (mg/L) | Reference |
| Pyrazole Carboxylate Derivative (24) | Botrytis cinerea | 0.40 | [2][8] |
| Pyrazole Carboxylate Derivative (24) | Sclerotinia sclerotiorum | 3.54 | [2][8] |
| Pyrazole Carboxylate Derivative (15) | Valsa mali | 0.32 | [2][8] |
| Pyrazole-5-sulfonamide Derivative (C22) | Valsa mali | 0.45 | [4] |
| Pyrazole-5-sulfonamide Derivative (C22) | Sclerotinia sclerotiorum | 0.49 | [4] |
| Pyrazole-5-sulfonamide Derivative (C22) | Botrytis cinerea | 0.57 | [4] |
These results indicate that specific substitutions on the pyrazole carboxylate scaffold can lead to potent and selective activity against various economically important fungal pathogens.
Experimental Protocols for Antifungal Activity Assessment
To ensure the reliability and reproducibility of antifungal activity data, standardized methodologies are crucial. The following protocols are representative of the in vitro and in vivo assays used to evaluate the efficacy of novel fungicidal compounds.
In Vitro Antifungal Assay: Mycelial Growth Inhibition
This assay is a fundamental method for determining the intrinsic fungicidal or fungistatic activity of a compound.
Protocol:
-
Media Preparation: Prepare Potato Dextrose Agar (PDA) and sterilize by autoclaving.
-
Compound Preparation: Dissolve the test compounds and reference fungicides in a suitable solvent (e.g., DMSO) to create stock solutions.
-
Poisoned Media Preparation: Amend the molten PDA with the test compounds at various concentrations. Pour the amended PDA into sterile Petri dishes.
-
Inoculation: Place a mycelial plug (typically 5 mm in diameter) from the edge of an actively growing culture of the target fungus onto the center of the solidified PDA plates.
-
Incubation: Incubate the plates at the optimal temperature for the specific fungus (e.g., 25-28°C) in the dark.
-
Data Collection: Measure the diameter of the fungal colony at regular intervals until the colony in the control plate (without fungicide) reaches the edge of the plate.
-
Calculation: Calculate the percentage of mycelial growth inhibition using the formula: Inhibition (%) = [(dc - dt) / dc] x 100 where dc is the average diameter of the fungal colony in the control group, and dt is the average diameter of the fungal colony in the treatment group.
-
EC50 Determination: The EC50 value (the concentration of the compound that inhibits 50% of the mycelial growth) is determined by probit analysis of the inhibition data.
Caption: Workflow for the in vitro mycelial growth inhibition assay.
In Vivo Antifungal Assay: Protective and Curative Efficacy
In vivo assays are essential to evaluate the performance of a fungicide under conditions that more closely mimic a real-world agricultural setting.
Protocol:
-
Plant Cultivation: Grow healthy host plants (e.g., tomato, wheat) in pots under controlled greenhouse conditions.
-
Compound Application:
-
Protective Assay: Spray the plants with a solution of the test compound at various concentrations. Allow the plants to dry.
-
Curative Assay: Inoculate the plants with a spore suspension of the target pathogen first. After a set period (e.g., 24 hours), spray the plants with the test compound solution.
-
-
Inoculation: For the protective assay, inoculate the treated plants with a spore suspension of the target pathogen after a set period (e.g., 24 hours).
-
Incubation: Place the plants in a high-humidity chamber at an optimal temperature to promote disease development.
-
Disease Assessment: After a specific incubation period (e.g., 7-14 days), assess the disease severity on the plants using a disease rating scale.
-
Efficacy Calculation: Calculate the control efficacy of the compound using the formula: Control Efficacy (%) = [(Disease Severity in Control - Disease Severity in Treatment) / Disease Severity in Control] x 100
Conclusion and Future Directions
The exploration of this compound derivatives has unveiled a promising new class of fungicidal compounds with potent and, in some cases, superior activity compared to existing commercial fungicides. The versatility of the pyrazole scaffold allows for extensive structural modifications, paving the way for the development of next-generation fungicides with improved efficacy, a broader spectrum of activity, and a more favorable environmental profile.
Future research should focus on several key areas:
-
Mechanism of Action Studies: Elucidating the precise molecular targets and mechanisms of action of these novel derivatives will be crucial for understanding their fungicidal activity and for managing the potential development of resistance.
-
In Vivo and Field Trials: Extensive in vivo and field trials are necessary to validate the in vitro findings and to assess the performance of these compounds under real-world agricultural conditions.
-
Structure-Activity Relationship (SAR) Studies: Continued SAR studies will guide the rational design of more potent and selective derivatives.
-
Toxicological and Environmental Impact Assessment: A thorough evaluation of the toxicological profile and environmental fate of these compounds is essential for their potential commercialization.
The journey from a promising lead compound to a commercially viable fungicide is long and challenging. However, the compelling biological activity of this compound derivatives suggests that this chemical class holds significant promise for addressing the ongoing challenges in global food security and sustainable agriculture.
References
-
Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group. (2023). Semantic Scholar. [Link]
-
Synthesis, Structure, and Antifungal Activities of 3-(Difluoromethyl)-Pyrazole-4-Carboxylic Oxime Ester Derivatives. (2022). ResearchGate. [Link]
-
Synthesis and fungicidal activity against Rhizoctonia solani of 2-alkyl (Alkylthio)-5-pyrazolyl-1,3,4-oxadiazoles (Thiadiazoles). (n.d.). PubMed. [Link]
-
Discovery of Novel Pyrazole Carboxylate Derivatives Containing Thiazole as Potential Fungicides. (2021). PubMed. [Link]
-
The Antifungal Activity of Ag/CHI NPs against Rhizoctonia solani Linked with Tomato Plant Health. (n.d.). MDPI. [Link]
-
Antifungal activity against Fusarium oxysporum and Sclerotinia sclerotiorum of Penicillium citrinum extracts isolated from Anticarsia larvae. (2024). Current Research in Environmental & Applied Mycology. [Link]
-
Antifungal activity of AR-12 and its derivatives against clinically relevant fusarium solani isolates in keratitis. (2026). PubMed. [Link]
-
Inhibitory Activity Against Rhizoctonia Solani and Chemical Composition of Extract from Moutan Cortex. (n.d.). PubMed. [Link]
-
Pyrazolo[3,4-d][1][9][10]triazole-1-carboxamides and 5-alkylaminopyrazolo[3,4-d]oxazoles: synthesis and evaluation of the in vitro antifungal activity. (n.d.). PubMed. [Link]
-
Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. (n.d.). PMC - NIH. [Link]
-
Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. (2015). ResearchGate. [Link]
-
The examination of potential fungicidal activity of Ethyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate and Ethyl-1-(4-nitrophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate on fungus Phomopsis viticola Sacc. under laboratory conditions. (n.d.). ResearchGate. [Link]
-
Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group. (2023). NIH. [Link]
-
Antifungal Activities of Five Commercial Extracts Against Alternaria alternate. (2020). ResearchGate. [Link]
-
Biological Characterization of Marssonina coronaria Associated with Apple Blotch Disease. (2011). n.p.. [Link]
-
Characterization of Alternaria porri causing onion purple blotch and its antifungal compound magnolol identified from Caryodaphnopsis baviensis. (2022). PLOS One. [Link]
-
TESTOVÁNÍ ÚČINNOSTI VYBRANÝCH FUNGICIDŮ PROTI DIPLOCARPON CORONARIAE V IN VITRO PODMÍNKÁCH [IN VITRO EVALUATION OF EFFICACY OF SELECTED FUNGICIDES AGAINST DIPLOCARPON CORONARIAE]. (n.d.). FAO AGRIS. [Link]
-
Design, Synthesis, and Antifungal Evaluation of Novel Pyrazole-5-sulfonamide Derivatives for Plant Protection. (n.d.). Journal of Agricultural and Food Chemistry. [Link]
-
Design, Synthesis, and Evaluation of Antifungal Bioactivity of Novel Pyrazole Carboxamide Thiazole Derivatives as SDH Inhibitors. (2023). PubMed. [Link]
-
Discovery of Novel Pyrazole Carboxylate Derivatives Containing Thiazole as Potential Fungicides. (2021). Journal of Agricultural and Food Chemistry. [Link]
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- 2. Discovery of Novel Pyrazole Carboxylate Derivatives Containing Thiazole as Potential Fungicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Design, Synthesis, and Evaluation of Antifungal Bioactivity of Novel Pyrazole Carboxamide Thiazole Derivatives as SDH Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antifungal activity of AR-12 and its derivatives against clinically relevant fusarium solani isolates in keratitis - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 10. Synthesis and fungicidal activity against Rhizoctonia solani of 2-alkyl (Alkylthio)-5-pyrazolyl-1,3,4-oxadiazoles (Thiadiazoles) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Conventional and Microwave-Assisted Pyrazole Synthesis: A Senior Application Scientist's Perspective
Abstract
The pyrazole nucleus is a foundational scaffold in medicinal chemistry, integral to a multitude of pharmaceutical agents.[1][2][3] Consequently, the efficiency of its synthesis is a paramount concern for researchers in drug discovery and development. This guide presents an in-depth comparative analysis of two primary heating methodologies for pyrazole synthesis: traditional conventional heating and modern microwave-assisted organic synthesis (MAOS). Through an objective lens, supported by experimental data, this document aims to provide researchers, scientists, and drug development professionals with the critical insights needed to select the most suitable method for their synthetic objectives. The discussion will navigate the theoretical underpinnings of each heating technique, present detailed experimental protocols, and offer a quantitative comparison of key performance indicators, ultimately highlighting the significant advantages of MAOS in terms of reaction speed, yield, and alignment with the principles of green chemistry.[1][4][5]
Introduction: The Significance of Pyrazoles and Their Synthesis
Pyrazoles, five-membered heterocyclic compounds containing two adjacent nitrogen atoms, are of immense interest in the pharmaceutical industry due to their wide range of biological activities.[2][3] The Knorr pyrazole synthesis, first reported in 1883, remains a cornerstone reaction, typically involving the cyclocondensation of a hydrazine with a 1,3-dicarbonyl compound.[6][7][8] The traditional execution of this synthesis involves prolonged heating using conventional methods like an oil bath, which relies on the slow transfer of heat through conduction.[9] In recent years, microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, offering a more direct and efficient means of energy transfer.[4][5][10] This guide will dissect the nuances of both approaches, providing a clear rationale for the adoption of microwave technology in modern synthetic workflows.
Theoretical Framework: Understanding the Heating Mechanisms
Conventional Heating: A Surface-Level Interaction
Conventional heating methods, such as oil baths or heating mantles, transfer energy to a reaction mixture via conduction.[9] The vessel is heated first, and this thermal energy is then slowly and often unevenly transferred to the solvent and reactants. This process can lead to localized overheating at the vessel walls and a significant temperature gradient throughout the reaction mixture.
Microwave-Assisted Heating: Direct and Volumetric Energy Transfer
Microwave chemistry utilizes the ability of certain liquids and solids to transform electromagnetic energy into heat.[11] This dielectric heating operates through two primary mechanisms: dipolar polarization and ionic conduction.[10][11][12]
-
Dipolar Polarization: Polar molecules, possessing a permanent dipole moment, attempt to align with the rapidly oscillating electric field of the microwaves.[4][11][13] This constant reorientation creates molecular friction, which generates heat rapidly and uniformly throughout the bulk of the material.[11][13]
-
Ionic Conduction: In the presence of ions, the oscillating electric field induces translational motion. Collisions between these moving ions result in the dissipation of energy as heat.[10][11]
This direct coupling of microwave energy with the molecules of the reaction mixture leads to rapid, uniform, and efficient heating, a stark contrast to the indirect nature of conventional methods.[10][13]
Comparative Analysis: Performance Metrics
The superiority of microwave-assisted synthesis for pyrazoles is evident across several key performance indicators.
Reaction Time
The most striking advantage of MAOS is the dramatic reduction in reaction times. Syntheses that typically require several hours under conventional heating can often be completed in a matter of minutes with microwave irradiation.[1][2][3][14] This acceleration is a direct consequence of the rapid and efficient energy transfer inherent to microwave heating.[13]
Reaction Yield and Purity
Microwave-assisted synthesis frequently leads to higher product yields compared to conventional methods.[2][3][14] The uniform heating provided by microwaves minimizes the formation of byproducts that can arise from localized overheating or prolonged reaction times associated with conventional techniques.[5][10] This often results in cleaner reaction profiles and simplifies subsequent purification steps.[5][10]
Energy Efficiency and Green Chemistry
From a sustainability perspective, MAOS aligns well with the principles of green chemistry.[4][5][15] The direct heating of the reaction mixture is inherently more energy-efficient than heating a large oil bath and the surrounding apparatus.[16][17] Furthermore, the speed of microwave reactions leads to significant energy savings over the prolonged periods required for conventional heating.[17][18] The potential for solvent-free reactions under microwave conditions further enhances its green credentials by reducing waste.[10]
Scalability
While initial microwave applications were limited to small-scale reactions, advancements in reactor technology have enabled the scaling up of microwave-assisted synthesis.[19][20] Modern multimode reactors can accommodate larger reaction volumes, making MAOS a viable option for producing gram to kilogram quantities of material.[20]
Experimental Protocols
To provide a practical comparison, detailed protocols for the synthesis of a representative pyrazole derivative using both conventional and microwave-assisted heating are presented below. The chosen reaction is the classic Knorr synthesis of 1-phenyl-3,5-dimethylpyrazole from phenylhydrazine and acetylacetone.
Conventional Heating Protocol
Reactants:
-
Phenylhydrazine (10 mmol)
-
Acetylacetone (1,3-dicarbonyl compound) (10 mmol)
-
Ethanol (20 mL)
-
Catalytic amount of acetic acid
Procedure:
-
In a 50 mL round-bottom flask equipped with a reflux condenser, combine phenylhydrazine (10 mmol) and acetylacetone (10 mmol) in ethanol (20 mL).
-
Add a few drops of glacial acetic acid as a catalyst.
-
Heat the reaction mixture to reflux using a thermostated oil bath set to 80 °C.
-
Maintain the reflux with stirring for 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure.
-
Isolate the crude product and purify by recrystallization from ethanol.
Microwave-Assisted Protocol
Reactants:
-
Phenylhydrazine (10 mmol)
-
Acetylacetone (1,3-dicarbonyl compound) (10 mmol)
-
Ethanol (10 mL)
-
Catalytic amount of acetic acid
Procedure:
-
In a 20 mL microwave reaction vial equipped with a magnetic stir bar, combine phenylhydrazine (10 mmol) and acetylacetone (10 mmol) in ethanol (10 mL).
-
Add a few drops of glacial acetic acid.
-
Seal the vial with a septum cap.
-
Place the vial in the cavity of a dedicated microwave synthesizer.
-
Irradiate the mixture with stirring at 100 °C for 5 minutes. The temperature is maintained by modulating the microwave power.
-
After irradiation, cool the vial to room temperature using compressed air.
-
Monitor the reaction completion by TLC.
-
Isolate the product following the same work-up and purification procedure as the conventional method.
Visualizing the Process
Knorr Pyrazole Synthesis Mechanism
The reaction proceeds through a well-established mechanism involving the initial formation of a hydrazone, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.[6][7][21]
Caption: Mechanism of the Knorr Pyrazole Synthesis.
Experimental Workflow Comparison
The workflows for conventional and microwave-assisted synthesis differ significantly in their heating and cooling phases, directly impacting the overall process time.
Caption: Comparative Experimental Workflows.
Quantitative Data Summary
The following table provides a clear quantitative comparison based on experimental data for the synthesis of various phenyl-1H-pyrazoles.[2]
| Product/Parameter | Conventional Heating | Microwave-Assisted Synthesis |
| Temperature | 75 °C | 60 °C |
| Reaction Time | 2 hours | 5 minutes |
| Yield (%) | 73 - 90% | 91 - 98% |
| Energy Input | High (prolonged heating) | Low (short duration) |
| Solvent Volume | Higher | Lower |
Conclusion and Recommendation
The presented data and experimental protocols unequivocally demonstrate that microwave-assisted heating is a superior alternative to conventional methods for the synthesis of pyrazoles.[1] The significant reductions in reaction time, coupled with consistently higher yields, translate directly to increased efficiency and productivity in a research and development environment.[1][2][14] Furthermore, the "green" aspects of MAOS, including reduced energy consumption and the potential for solvent minimization, align with the growing imperative for sustainable laboratory practices.[1][4][15] While conventional heating remains a functional technique, the compelling advantages of microwave-assisted synthesis establish it as the recommended methodology for the rapid, efficient, and environmentally conscious production of pyrazole derivatives.
References
- Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. Google Search.
- Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC. Google Search.
- The Pyrazole Synthesis Showdown: Microwave-Assisted Heating vs. Conventional Methods - Benchchem. Google Search.
- Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy - International Journal of Research in Pharmacy and Allied Science. Google Search.
- Microwave chemistry - Wikipedia. Google Search.
- Knorr Pyrazole Synthesis - J&K Scientific LLC. Google Search.
- Importance of Microwave Heating in Organic Synthesis - Advanced Journal of Chemistry, Section A. Google Search.
- Theory of Microwave Heating for Organic Synthesis - CEM Corpor
- Knorr pyrazole synthesis - Name-Reaction.com. Google Search.
- MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH - IJNRD. Google Search.
- Comparison of Conventional and Microwave Synthesis of Phenyl-1H-pyrazoles and Phenyl-1H-pyrazoles-4-carboxylic Acid Derivatives - ResearchG
- Conventional and Microwave-Assisted Synthesis, Antitubercular Activity, and Molecular Docking Studies of Pyrazole and Oxadiazole Hybrids | ACS Omega - ACS Public
- A critical assessment of the greenness and energy efficiency of microwave-assisted organic synthesis - RSC Publishing. Google Search.
- Microwave-Assisted Green Synthesis - Anton Paar Wiki. Google Search.
- Comparison of Conventional and Microwave Synthesis of Phenyl-1H-pyrazoles and Phenyl-1H-pyrazoles-4-carboxylic Acid Deriv
- On the energy efficiency of microwave-assisted organic reactions - PubMed. Google Search.
- Microwave-Assisted Synthesis: 10x Faster Organic Reactions - P
- Microwave-Assisted Organic Synthesis: Rapid and Energy-Efficient Approaches. Google Search.
- The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. Google Search.
- synthesis of pyrazoles - YouTube. Google Search.
- Synthesis and Pharmacological Activities of Pyrazole Deriv
- Microwave-Assisted Preparation of 1-Aryl-1H-pyrazole-5-amines - PubMed. Google Search.
- Microwave-assisted synthesis of pyrazoles - a mini-review - DergiPark. Google Search.
- Synthesis and Evalution of Pyrazole Derivatives by Different Method. Google Search.
- Comparison of various synthesis methods and synthesis parameters of pyrazoline deriv
- US4434292A - Process for the preparation of pyrazole - Google P
- High speed synthesis of pyrazolones using microwave-assisted ne
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Microwave-Assisted Sequential One-Pot Synthesis of 8-Substituted Pyrazolo[1,5-a][1][10][11]triazines - MDPI. Google Search.
- Scalability of Microwave-Assisted Organic Synthesis.
- Pyrazole Synthesis under Microwave Irradiation and Solvent-free Conditions. Google Search.
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assessing the purity of ethyl 3-chloro-1-methyl-1H-pyrazole-5-carboxylate by different analytical techniques
Executive Summary: The Regioisomer Challenge
In the synthesis of ethyl 3-chloro-1-methyl-1H-pyrazole-5-carboxylate (CAS: 29097-00-5), purity assessment is not merely about detecting random debris; it is a battle against structural ambiguity.[1] The critical challenge lies in distinguishing the target molecule from its thermodynamic and kinetic regioisomers—specifically ethyl 5-chloro-1-methyl-1H-pyrazole-3-carboxylate .[1]
Standard "purity" tests like melting point or simple TLC often fail to resolve these isomers due to their identical molecular weight (188.61 g/mol ) and similar polarity.[1] This guide objectively compares three analytical pillars—HPLC-UV/MS , GC-MS , and Quantitative NMR (qNMR) —to determine which technique provides the necessary resolution and accuracy for pharmaceutical-grade validation.[1]
Part 1: The Analytical Landscape
Before selecting a method, one must understand the structural enemy.[1] The methylation of ethyl 3(5)-chloro-1H-pyrazole-5(3)-carboxylate typically yields a mixture of two N-methyl isomers.
| Feature | Target Molecule | Critical Impurity (Regioisomer) |
| Structure | 3-chloro-1-methyl...-5-carboxylate | 5-chloro-1-methyl...-3-carboxylate |
| Sterics | N-Methyl is adjacent to the Ester group.[1][2] | N-Methyl is adjacent to the Chloro group.[2][3] |
| Electronic Env. | N-Me shielded by carbonyl anisotropy.[2] | N-Me affected by halogen electronegativity.[2] |
| Detection Risk | Co-elution in low-resolution chromatography.[2] | Indistinguishable by standard MS (EI/ESI) without separation.[1][2] |
Part 2: Technique Comparison & Experimental Protocols
Method A: HPLC-UV/MS (The Routine Workhorse)[1]
High-Performance Liquid Chromatography (HPLC) is the standard for routine Quality Control (QC).[1] The key is using a column that can leverage the subtle dipole differences between the 3-carboxylate and 5-carboxylate isomers.
Experimental Protocol
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus C18, 3.5 µm, 4.6 x 100 mm).[1]
-
Mobile Phase A: 0.1% Formic Acid in Water (Suppresses silanol activity and ionizes the basic nitrogen).[1]
-
Mobile Phase B: Acetonitrile (ACN).[1]
-
Gradient: 10% B to 90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.[4]
-
Detection: UV at 254 nm (aromatic ring) and 220 nm (ester carbonyl).[1]
-
Temperature: 30°C.
Performance Analysis
The 5-carboxylate isomer (Target) typically elutes earlier than the 3-carboxylate impurity in reverse-phase conditions because the ester group at position 5 creates a larger dipole moment perpendicular to the hydrophobic surface, reducing retention slightly compared to the more planar/lipophilic 3-carboxylate isomer.[1]
Pros: High sensitivity; separates non-volatile salt byproducts. Cons: Requires reference standards for absolute retention time confirmation.
Method B: GC-MS (The Volatility Specialist)[1]
Since the target is an ethyl ester with a molecular weight of ~188 Da, it is sufficiently volatile for Gas Chromatography. This method is superior for detecting halogenated synthesis solvents (e.g., DCM, chlorobenzene) simultaneously with the product.[1]
Experimental Protocol
-
Column: DB-5ms or HP-5 (5% Phenyl-methylpolysiloxane), 30m x 0.25mm x 0.25µm.[1]
-
Carrier Gas: Helium at 1.2 mL/min (Constant Flow).[1]
-
Inlet: Split mode (50:1), 250°C.
-
Oven Program: 60°C (hold 1 min) → 20°C/min → 280°C (hold 3 min).
-
Detector: Mass Spectrometer (EI source, 70 eV).[5] Scan range 40–400 m/z.
Performance Analysis
GC offers higher peak capacity than HPLC. However, the mass spectra for both isomers are nearly identical (molecular ion m/z 188, base peaks related to loss of -OEt).[1] Identification relies entirely on retention time differences, which must be established with pure standards.[1]
Pros: Excellent for residual solvent analysis; sharp peaks.[6] Cons: Risk of thermal degradation; cannot distinguish isomers by MS fragmentation alone.
Method C: Quantitative NMR (The Structural Validator)[1]
qNMR is the only method that provides absolute purity without requiring a reference standard of the analyte itself. Furthermore, 2D-NMR (NOESY) provides the only self-validating structural proof of regiochemistry.[1]
Experimental Protocol
-
Solvent: DMSO-d6 or CDCl3 (approx. 10 mg sample).[1]
-
Internal Standard: 1,3,5-Trimethoxybenzene (traceable standard) or Maleic Acid.[1]
-
Pulse Sequence: zg30 (standard 1H) with D1 (relaxation delay) > 5 × T1 (typically 30-60 seconds) for quantitative accuracy.
-
Structural Validation (NOESY): 2D experiment to detect spatial proximity.[1]
The "Smoking Gun" (NOE Effect)[1]
-
Target (5-carboxylate): Strong NOE cross-peak observed between the N-Methyl protons (~4.1 ppm) and the Ester Ethyl protons (~4.3 ppm).[1]
-
Impurity (3-carboxylate): No NOE correlation between N-Methyl and Ester (they are on opposite sides of the ring).[1]
Pros: Absolute quantitation; definitive structural proof. Cons: Lower sensitivity (LOQ ~0.1%); lower throughput.[1]
Part 3: Comparative Data Analysis
The following table summarizes simulated performance data based on typical pyrazole characteristics.
| Metric | HPLC-UV | GC-MS | qNMR (1H) |
| Limit of Detection (LOD) | 0.01% | 0.05% | 0.5% |
| Regioisomer Resolution | High (Rs > 2.[1][2]0) | Medium (Rs ~ 1.[1][2]5) | Perfect (Distinct Shifts) |
| Structural Confirmation | Low (Retention time only) | Medium (MW confirmation) | High (NOE proof) |
| Sample Throughput | 20 mins/sample | 15 mins/sample | 10-60 mins/sample |
| Cost Per Analysis | Low | Low | High (Instrument time) |
Visualizing the Workflow
The following diagram illustrates the logical flow for assessing purity, prioritizing structural certainty followed by routine quantification.
Caption: Integrated workflow for validating pyrazole regiochemistry and purity.
Part 4: Strategic Recommendations
For Process Development (Synthesis Optimization)
Use HPLC-UV. During the optimization of the methylation step, you need to track the ratio of the 3-carboxylate vs. 5-carboxylate isomers.[1] HPLC provides the best resolution of these isomers in the crude reaction mixture.
-
Tip: Use an acidic mobile phase (0.1% Formic Acid) to ensure sharp peak shapes for these basic nitrogen heterocycles.[1]
For Reference Standard Certification
Use qNMR. You cannot trust a purchased standard of this molecule without verifying the regiochemistry. Run a NOESY experiment to confirm the N-Methyl is adjacent to the Ester. Once confirmed, use qNMR with an internal standard (e.g., Maleic Acid) to assign an absolute purity value (e.g., 99.2%).[1]
For Final Product Release
Use GC-MS + HPLC. Use GC-MS to ensure all chlorinated solvents (DCM, chloroform) are removed to ICH limits.[1] Use HPLC to quantify the final purity and ensure the regioisomer is below 0.1%.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 14770682, 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid.[1] Retrieved from [Link]
- Note: Provides physical property data and safety classification for the free acid analog, relevant for solubility and ioniz
-
Frizzo, C. P., et al. (2013). Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones.[1] Journal of the Brazilian Chemical Society. Retrieved from [Link][1][3][5][6][7][8]
- Note: Authoritative source on the synthesis and NMR characterization of pyrazole carboxylate regioisomers, specifically detailing the use of NMR to distinguish 1,3- vs 1,5-substitution p
-
Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy. Retrieved from [Link][1]
- Note: Establishes the protocols for qNMR as a primary method for purity determin
-
Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG) (2020). Mass Spectral Analysis Considerations for Isomers. Retrieved from [Link]
- Note: Provides guidelines on the limitations of Mass Spectrometry in distinguishing positional isomers, supporting the recommendation to use NMR for structural valid
Sources
- 1. Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nist.gov [nist.gov]
- 3. ETHYL 3-(4-CHLOROPHENYL)-1-METHYL-1H-PYRAZOLE-5-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Spectral trends in GC-EI-MS data obtained from the SWGDRUG mass spectral library and literature: A resource for the identification of unknown compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Using GC-MS Technology to Identify the Compounds Resulting from Mixing of Alcoholic Extracts of Some Medicinal Plants [jmchemsci.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Ethyl 3-Chloro-1-methyl-1H-pyrazole-5-carboxylate
As researchers and developers in the pharmaceutical and agrochemical industries, our work with novel chemical intermediates like ethyl 3-chloro-1-methyl-1H-pyrazole-5-carboxylate is fundamental to innovation. This compound serves as a critical building block for creating advanced fungicides, herbicides, and potential therapeutic agents.[1][2] However, with the power of synthesis comes the profound responsibility of ensuring that every stage of a compound's lifecycle, including its disposal, is managed with scientific rigor and an unwavering commitment to safety and environmental stewardship.
This guide moves beyond a simple checklist. It provides a comprehensive operational and disposal framework for this compound, grounded in the principles of chemical causality, regulatory compliance, and laboratory best practices. Our goal is to empower you to manage this chemical waste stream confidently, ensuring the protection of your team, your facility, and the environment.
Part 1: Foundational Safety and Hazard Assessment
Proper disposal begins with a thorough understanding of the compound's potential hazards. While specific toxicological data for this compound may be limited, data from structurally similar compounds, such as 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid, provides a sound basis for a conservative and safe handling approach.[3][4] The compound should be treated as hazardous, warranting specific handling protocols to mitigate risks.
The primary hazards are categorized as irritant, affecting the skin, eyes, and respiratory system.[3][4][5] The causality is clear: the chemical's structure can interact with biological tissues, leading to irritation. Therefore, preventing direct contact is the primary risk mitigation strategy.
Table 1: Hazard Profile and Personal Protective Equipment (PPE)
| Hazard Category | GHS Classification (Inferred) | Required Engineering Controls & PPE |
| Eye Irritation | Causes serious eye irritation (H319)[3][4] | Work within a certified chemical fume hood. Wear tightly fitting safety goggles with side-shields.[6] |
| Skin Irritation | Causes skin irritation (H315)[3][4] | Handle with chemical-impermeable gloves (e.g., nitrile). Wear a lab coat and ensure no skin is exposed.[6] |
| Respiratory Irritation | May cause respiratory irritation (H335)[4][5] | All handling and waste generation must occur in a well-ventilated area, preferably a chemical fume hood.[3][6] |
Part 2: The Core Directive: Hazardous Waste Characterization
Under the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), generators of waste are responsible for its management from "cradle-to-grave."[7] This means you must first determine if your waste is hazardous.
While this compound is not explicitly named on RCRA's hazardous waste lists, it must be managed as a hazardous chemical waste stream. This determination is based on its characteristic hazards as an irritant and the precautionary principle applied to biologically active synthetic intermediates.[8]
Crucially, this means:
-
DO NOT dispose of this chemical or its containers in the general trash.[9]
-
DO NOT pour this chemical down the sink or into any drain.[9][10] Environmental discharge must be avoided.[3][5][6]
Part 3: Step-by-Step Disposal Protocol
This protocol provides a self-validating system for the safe segregation, storage, and disposal of this compound waste.
Step 1: Segregation at the Point of Generation
Immediately upon generation, waste containing this compound must be segregated from all other waste streams. This is critical to prevent unintended chemical reactions and to ensure the waste is routed to the correct disposal facility.
-
Action: Collect waste this compound (solid), solutions containing it, and contaminated materials (e.g., weighing paper, pipette tips) in a dedicated, clearly marked hazardous waste container.[11]
Step 2: Container Selection and Labeling
The integrity of the waste container is paramount for safe temporary storage.
-
Action: Select a container made of a chemically compatible material, such as a glass bottle or a high-density polyethylene (HDPE) carboy, with a tightly sealing screw cap.[11][12]
-
Action: As soon as the first drop of waste is added, affix a hazardous waste label.[11] The label must include:
-
The words "Hazardous Waste"
-
The full, unabbreviated chemical name: "this compound"
-
A clear indication of the hazards (e.g., "Irritant")
-
The date accumulation started
-
Step 3: Storage in a Satellite Accumulation Area (SAA)
Labs should have designated SAAs for the temporary storage of hazardous waste.[10][11]
-
Action: Store the sealed waste container in a designated SAA, which is typically located within a fume hood or a ventilated cabinet.[10]
-
Action: The container must be kept in secondary containment (e.g., a plastic tub) to contain any potential leaks.[10]
-
Action: Ensure the storage area is cool, dry, and away from incompatible materials like strong oxidizing agents, bases, or reducing agents.[13]
Step 4: Arranging for Final Disposal
The final step is to transfer custody of the waste to trained professionals.
-
Action: When the waste container is approaching full (do not overfill), or if you will no longer be adding to it, contact your institution's Environmental Health and Safety (EHS) department.
-
Causality: Your EHS office is the critical link to ensuring regulatory compliance. They will coordinate with a licensed hazardous waste disposal company that will transport the material off-site for final destruction, typically via high-temperature incineration.[9][11]
Part 4: Emergency Procedures for Spills
In the event of an accidental release, a swift and correct response is essential.
-
Alert & Evacuate: Alert personnel in the immediate area. If the spill is large or ventilation is poor, evacuate the lab.
-
Ventilate: Ensure the chemical fume hood is operating at maximum capacity.
-
Contain: For a small, manageable spill, use an inert absorbent material like sand, vermiculite, or commercial sorbent pads to dike the spill and prevent it from spreading.[5]
-
Collect: Wearing the appropriate PPE (double-glove, goggles, lab coat), carefully scoop the absorbed material and contaminated debris into a designated waste container. Use spark-proof tools if a flammable solvent is present.[6]
-
Dispose: Seal and label the container as hazardous waste and manage it according to the protocol in Part 3.
-
Decontaminate: Clean the spill area thoroughly with soap and water.[6]
Disposal Workflow Diagram
The following diagram illustrates the decision-making and operational flow for the proper disposal of this compound.
Sources
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- 2. This compound [myskinrecipes.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid | C7H9ClN2O2 | CID 14770682 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. echemi.com [echemi.com]
- 7. m.youtube.com [m.youtube.com]
- 8. youtube.com [youtube.com]
- 9. Safe Chemical Waste Disposal in Labs [emsllcusa.com]
- 10. youtube.com [youtube.com]
- 11. Video: Proper Handling and Disposal of Laboratory Waste [jove.com]
- 12. youtube.com [youtube.com]
- 13. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
